Gpx4-IN-10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H33N5O2 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
2-(5,7-dimethyl-4-oxo-3-phenylpyrrolo[3,4-d]pyridazin-6-yl)-N-[4-[(4-methylpiperidin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C29H33N5O2/c1-20-13-15-32(16-14-20)18-23-9-11-24(12-10-23)31-27(35)19-33-21(2)26-17-30-34(25-7-5-4-6-8-25)29(36)28(26)22(33)3/h4-12,17,20H,13-16,18-19H2,1-3H3,(H,31,35) |
InChI 键 |
DUVWIHUAKXXANY-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of GPX4 Inhibition: A Technical Guide to Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue, particularly in oncology. At the nexus of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that serves as the primary defense against the accumulation of lipid hydroperoxides. Inhibition of GPX4 disrupts this crucial antioxidant defense, leading to a cascade of events culminating in ferroptotic cell death. This technical guide provides an in-depth exploration of the mechanism of action of GPX4 inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. While the specific compound "Gpx4-IN-10" is not prominently documented in publicly available literature, this guide will focus on the well-characterized mechanisms of prototypical GPX4 inhibitors, which are expected to be representative of this class of molecules.
The Central Role of GPX4 in Preventing Ferroptosis
The canonical pathway for preventing ferroptosis is the System Xc⁻/GSH/GPX4 axis.[1][2] This pathway is responsible for the detoxification of lipid peroxides, the key executioners of ferroptotic cell death.
-
Cystine Uptake: The process is initiated by the System Xc⁻ antiporter, which imports extracellular cystine in exchange for intracellular glutamate.[2]
-
Glutathione (GSH) Synthesis: Intracellularly, cystine is reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant glutathione (GSH).[2][3]
-
GPX4-Mediated Detoxification: GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby terminating the lipid peroxidation chain reaction.[2][3][4]
Inhibition at any point in this axis can sensitize cells to ferroptosis. However, direct inhibition of GPX4 is the most definitive step to trigger this cell death modality.[2][5]
Mechanism of Action of GPX4 Inhibitors
GPX4 inhibitors can be broadly categorized into two classes based on their mode of action:
-
Class 1: Indirect GPX4 Inhibition (GSH Depletion): Compounds like erastin (B1684096) inhibit the System Xc⁻ antiporter, leading to a depletion of intracellular cysteine and subsequently GSH.[5][6] The lack of the essential cofactor GSH renders GPX4 inactive, leading to the accumulation of lipid peroxides.[5]
-
Class 2: Direct GPX4 Inhibition: Covalent inhibitors, such as RSL3 and ML162, directly bind to the active site of GPX4, typically targeting the selenocysteine (B57510) residue, and inactivate the enzyme.[1][6] This direct inhibition occurs without depleting cellular GSH levels.[6]
The inactivation of GPX4, either directly or indirectly, leads to an accumulation of lipid reactive oxygen species (ROS), which propagates a chain reaction of lipid peroxidation, ultimately causing membrane damage and cell death.[2][5]
Quantitative Data on GPX4 Inhibitor Efficacy
The potency of GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines. It is crucial to note that these values can vary depending on the cell line and experimental conditions.
| Compound | Class | Cell Line | IC₅₀ (µM) | Reference |
| Erastin | I (Indirect) | HT-1080 | ~5-10 | [5] |
| RSL3 | II (Direct) | BJeLR (HRASV12) | ~0.02 | [6] |
| ML162 | II (Direct) | BJeLR (HRASV12) | ~0.05 | [6] |
| FIN56 | II (Direct) | Various | Not specified | [7][8] |
Signaling Pathways and Experimental Workflows
GPX4-Mediated Ferroptosis Pathway
Caption: The GPX4-mediated ferroptosis defense pathway and points of intervention by inhibitors.
Experimental Workflow for Assessing GPX4 Inhibition
Caption: A typical experimental workflow for evaluating the effects of a GPX4 inhibitor.
Detailed Experimental Protocols
Cell Viability Assay (e.g., using MTT or CCK-8)
-
Objective: To determine the cytotoxic effect of the GPX4 inhibitor and calculate the IC₅₀ value.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GPX4 inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.
-
Lipid ROS Measurement (e.g., using C11-BODIPY 581/591)
-
Objective: To quantify the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
-
Methodology:
-
Culture cells in a suitable format (e.g., 6-well plate or flow cytometry tubes).
-
Treat cells with the GPX4 inhibitor for the desired time.
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe will shift its fluorescence from red to green upon oxidation.
-
Quantify the green fluorescence to determine the level of lipid peroxidation.
-
GPX4 Activity Assay
-
Objective: To directly measure the enzymatic activity of GPX4 in cell lysates.
-
Methodology: A common method is a coupled enzyme assay.
-
Prepare cell lysates from treated and untreated cells.
-
The assay mixture typically contains glutathione reductase (GR), NADPH, GSH, and a GPX4-specific substrate like phosphatidylcholine hydroperoxide.
-
The reaction is initiated by adding the cell lysate.
-
GPX4 reduces the lipid hydroperoxide, oxidizing GSH to GSSG.
-
GR then reduces GSSG back to GSH, consuming NADPH in the process.
-
The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.[9]
-
GPX4 activity is proportional to the rate of NADPH consumption.
-
Western Blot Analysis
-
Objective: To assess the expression levels of GPX4 and other proteins involved in the ferroptosis pathway.
-
Methodology:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GPX4 (or other targets like ACSL4 or FSP1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Conclusion
The inhibition of GPX4 is a potent and specific strategy for inducing ferroptosis. Understanding the intricate molecular mechanisms, possessing robust quantitative data, and employing standardized experimental protocols are paramount for the successful development of novel therapeutics targeting this pathway. This guide provides a foundational framework for researchers to design and execute experiments aimed at elucidating the role of GPX4 inhibitors in various disease contexts.
References
- 1. esmed.org [esmed.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-10: A Technical Guide to a Non-Covalent GPX4 Inhibitor and Ferroptosis Inducer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-10, also identified as compound I20, is a non-covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).[1] This enzyme plays a critical role in cellular defense against oxidative damage by reducing lipid hydroperoxides, thereby preventing a form of iron-dependent programmed cell death known as ferroptosis. By inhibiting GPX4, this compound disrupts this protective mechanism, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent induction of ferroptosis. This property has positioned this compound as a tool compound for studying ferroptosis and a potential starting point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.
Core Function: Induction of Ferroptosis
The primary function of this compound is the induction of ferroptosis through the inhibition of GPX4.[1] GPX4 is a unique selenoprotein that can directly reduce phospholipid hydroperoxides within biological membranes.[2][3] This catalytic activity is crucial for preventing the iron-dependent accumulation of lipid peroxides, the hallmark of ferroptosis.
The process initiated by this compound can be summarized as follows:
-
Inhibition of GPX4: this compound non-covalently binds to GPX4, inhibiting its enzymatic activity.
-
Accumulation of Lipid Peroxides: With GPX4 inhibited, the cell's ability to detoxify lipid hydroperoxides is compromised, leading to their accumulation.
-
Iron-Dependent Fenton Reaction: In the presence of intracellular labile iron, lipid hydroperoxides can undergo Fenton-like reactions, generating highly reactive lipid radicals.
-
Oxidative Damage and Cell Death: These lipid radicals propagate a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes and ultimately, cell death through ferroptosis.
Data Presentation: Comparative Potency of GPX4 Inhibitors
| Compound | Mechanism of Action | Cell Line | IC50/EC50 (µM) | Reference |
| RSL3 | Covalent Inhibitor | HT1080 | ~0.02 | [4] |
| ML162 | Covalent Inhibitor | BJeLR-H-RASV12 | ~0.1 | [5] |
| FIN56 | GPX4 Degrader | BJeLR-H-RASV12 | ~0.2 | [2] |
| Compound 18a (PROTAC) | GPX4 Degrader | HT1080 | 2.37 ± 0.17 | [6] |
Signaling Pathways
The inhibition of GPX4 by this compound initiates a cascade of events that define the ferroptosis signaling pathway. The following diagram illustrates the central role of GPX4 and the consequences of its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GPX4 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HT1080)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.
-
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound at the desired concentration for the appropriate time.
-
Wash the cells with PBS.
-
Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, and the increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
GPX4 Activity Assay (Coupled Enzyme Assay)
This assay indirectly measures GPX4 activity by monitoring the consumption of NADPH.
-
Materials:
-
Cell lysate from treated and untreated cells
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 0.5 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene (B47948) hydroperoxide (substrate)
-
96-well plate
-
Plate reader capable of kinetic reads at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add the cell lysate to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding cumene hydroperoxide.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is proportional to the GPX4 activity in the lysate.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a GPX4 inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of GPX4 and ferroptosis in various biological contexts. Its non-covalent mechanism of inhibition offers a distinct profile compared to the more common covalent inhibitors of GPX4. While quantitative potency data for this compound remains to be fully disclosed in publicly accessible literature, the experimental protocols and signaling pathway information provided in this guide offer a robust framework for its investigation. Further research into this compound and similar compounds will undoubtedly contribute to a deeper understanding of ferroptosis and may pave the way for novel therapeutic strategies targeting this unique cell death pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Gpx4-IN-10: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
A Note on Nomenclature: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "Gpx4-IN-10." However, extensive documentation exists for a potent and selective covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4) named Gpx4-IN-9 . This technical guide will focus on Gpx4-IN-9 as a representative and well-characterized GPX4 inhibitor, likely the intended subject of inquiry.
Executive Summary
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme responsible for detoxifying lipid hydroperoxides, thereby protecting cells from a form of iron-dependent programmed cell death known as ferroptosis. The heightened reliance of certain cancer cells, particularly those resistant to conventional therapies, on GPX4 for survival has positioned it as a compelling therapeutic target. Gpx4-IN-9 (also referred to as compound A16) is a novel, potent, and selective covalent inhibitor of GPX4. This document provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols associated with Gpx4-IN-9, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
Gpx4-IN-9 was identified through a systematic drug discovery process aimed at discovering novel and effective inhibitors of GPX4.[1] The discovery originated from a phenotypic screening of a chemical library featuring a sulfonyl ynamide electrophilic "warhead" against pancreatic cancer cell lines.[1] This screening identified compounds that exhibited potent cytotoxic effects.
Subsequent chemical proteomics studies confirmed that Gpx4-IN-9 directly and selectively binds to GPX4. This targeted action leads to the induction of ferroptosis in cancer cells, highlighting its potential as a therapeutic agent.[1]
Chemical Synthesis
The synthesis of Gpx4-IN-9 is a multi-step process. A crucial step in the synthesis involves the reaction of key intermediates. For a detailed, step-by-step protocol, consulting the supplementary information of the primary research literature is recommended.
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
The primary mechanism of Gpx4-IN-9 is the disruption of the GPX4-mediated antioxidant pathway.[1] GPX4 plays a vital role in cellular defense against oxidative stress by reducing phospholipid hydroperoxides within biological membranes to non-toxic lipid alcohols, a process that utilizes glutathione (GSH) as a cofactor.[1][2]
By covalently binding to the selenocysteine (B57510) residue in the active site of GPX4, Gpx4-IN-9 irreversibly inactivates the enzyme.[2] This inhibition prevents the detoxification of lipid hydroperoxides, leading to their accumulation. The buildup of these lipid reactive oxygen species (ROS) ultimately results in iron-dependent ferroptotic cell death.[1][2]
Below is a diagram illustrating the signaling pathway of GPX4 inhibition-induced ferroptosis.
Quantitative Data
Gpx4-IN-9 has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes key quantitative data for Gpx4-IN-9 and other relevant GPX4 inhibitors for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | TPC1 | Thyroid Cancer | ~0.1 | [3] |
| RSL3 | H9c2 | Cardiomyoblast | ~0.2 (for 50% viability decrease) | [3] |
| Erastin | Various | Diffuse Large B-cell Lymphoma | Varies | [3] |
| Erastin | Various | Renal Cell Carcinoma | Varies | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Gpx4-IN-9.
GPX4 Activity Assay (Coupled-Enzyme Assay)
Objective: To identify and characterize inhibitors of GPX4 enzymatic activity.
Principle: This assay indirectly measures GPX4 activity by monitoring the consumption of NADPH. GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide), which oxidizes glutathione (GSH) to glutathione disulfide (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.[4]
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene Hydroperoxide (substrate)
-
Test inhibitors (e.g., Gpx4-IN-9)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate.
-
Add the recombinant GPX4 enzyme to the wells and pre-incubate with the inhibitor.
-
Initiate the reaction by adding the substrate, cumene hydroperoxide.
-
Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
Calculate the percentage of GPX4 inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Gpx4-IN-9 on cancer cells.
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Gpx4-IN-9 stock solution
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for formazan.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gpx4-IN-9 and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Lipid ROS Accumulation Assay
Objective: To measure the accumulation of lipid reactive oxygen species in cells treated with Gpx4-IN-9.
Principle: This assay uses a fluorescent probe, such as C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation by lipid peroxides.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cell culture plates or dishes
-
Gpx4-IN-9 stock solution
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells and treat them with Gpx4-IN-9 or a vehicle control for the desired time.
-
Incubate the cells with the C11-BODIPY 581/591 probe.
-
Wash the cells to remove the excess probe.
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. Alternatively, visualize the fluorescence using a fluorescence microscope.[1]
-
Quantify the percentage of cells with high levels of lipid ROS.
Below is a diagram representing a general experimental workflow for the evaluation of GPX4 inhibitors.
Conclusion
Gpx4-IN-9 is a potent and selective covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells. Its discovery provides a valuable chemical probe for investigating the role of GPX4 in health and disease and represents a promising lead for the development of novel anticancer therapeutics. The methodologies and data presented in this guide offer a foundational resource for researchers working to advance the understanding and application of GPX4 inhibitors.
References
Gpx4-IN-10: A Technical Guide to a Novel Non-Covalent Inhibitor of Glutathione Peroxidase 4
Disclaimer: As of December 2025, publicly available scientific literature and databases contain limited specific information on a compound designated "Gpx4-IN-10." This technical guide has been constructed as a representative whitepaper for a hypothetical non-covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), drawing upon established principles of GPX4 biology, ferroptosis, and the characteristics of other known GPX4 inhibitors. The experimental data presented are illustrative and intended to serve as a template for the characterization of such a compound.
Introduction
Glutathione Peroxidase 4 (GPX4) is a unique, monomeric selenoprotein that plays a critical role in cellular defense against oxidative damage.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins, a function essential for maintaining membrane integrity.[2][3][4] This protective role places GPX4 as a central negative regulator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[5][6]
The induction of ferroptosis by inhibiting GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, for targeting therapy-resistant cancer cells.[7][8][9] While several covalent inhibitors of GPX4 have been identified, they often suffer from poor selectivity and unfavorable pharmacokinetic properties due to their reactive moieties.[9][10] The development of potent and selective non-covalent inhibitors of GPX4, such as the hypothetical this compound, represents a significant advancement in this field, offering the potential for improved therapeutic profiles.
This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Core Signaling Pathway: GPX4 and Ferroptosis Regulation
GPX4 is a central hub in the cellular defense against ferroptosis.[5] Its primary function is to detoxify lipid peroxides, thereby preventing the chain reaction of lipid peroxidation that ultimately leads to cell death.[3] This process is critically dependent on the availability of glutathione (GSH).[6][11]
// Pathway connections PUFA -> PUFA_L [label="Oxidative\nStress", fontsize=8]; PUFA_L -> PUFA_LOO [label="O₂", fontsize=8]; PUFA_LOO -> PUFA_LOOH [label="PUFA-PL", fontsize=8]; PUFA_LOOH -> Ferroptosis [color="#EA4335"]; Iron -> PUFA_L [label="Fenton\nReaction", style=dashed, fontsize=8]; GPX4 -> PUFA_LOH [label="Reduces", color="#34A853", dir=back]; PUFA_LOOH -> GPX4 [style=invis]; GSH -> GPX4 [color="#34A853"]; GPX4 -> GSSG [color="#34A853"]; Gpx4_IN_10 -> GPX4 [arrowhead=tee, color="#EA4335", label="Inhibits"];
// Invisible edges for alignment PUFA_L -> PUFA_LOOH [style=invis]; PUFA_LOO -> PUFA_LOH [style=invis]; } caption: "GPX4-mediated ferroptosis defense pathway."
Quantitative Data
The following tables summarize the hypothetical quantitative data for this compound, providing a framework for its biochemical and cellular characterization.
Table 1: In Vitro Enzymatic Activity
| Compound | Target | Assay Type | Ki (nM) | Inhibition Type |
| This compound | GPX4 | Coupled Enzyme Assay | 50 | Non-covalent |
| RSL3 (control) | GPX4 | Coupled Enzyme Assay | N/A | Covalent |
Table 2: Cellular Potency (IC50)
| Cell Line | Cancer Type | This compound IC50 (µM, 72h) | RSL3 IC50 (µM, 72h) |
| HT-1080 | Fibrosarcoma | 0.5 | 0.1 |
| 4T1 | Breast Cancer | 1.2 | 0.3 |
| A549 | Lung Carcinoma | 2.5 | 0.8 |
| PC-3 | Prostate Cancer | 0.8 | 0.2 |
Table 3: Target Engagement in Cells
| Compound | Method | Cell Line | Target | ΔTm (°C) |
| This compound | CETSA | HT-1080 | GPX4 | +4.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GPX4 Activity Assay (Coupled Enzyme Method)
This assay measures GPX4 activity by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase (GR).[12]
Materials:
-
Cell lysate containing GPX4
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
NADPH
-
GPX4 substrate (e.g., cumene (B47948) hydroperoxide or phosphatidylcholine hydroperoxide)
-
96-well UV-transparent plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GR, GSH, and NADPH.
-
Add the cell lysate to the wells of the 96-well plate.
-
Add this compound at various concentrations to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the GPX4 substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the rate of NADPH consumption to determine GPX4 activity. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[13][14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
// Nodes start [label="Start: Characterization of this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; enzymatic_assay [label="Biochemical Assay:\nGPX4 Activity (Ki)", fillcolor="#FFFFFF", fontcolor="#202124"]; cell_viability [label="Cell-Based Assay:\nViability (IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; lipid_perox [label="Mechanism of Action:\nLipid Peroxidation Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; target_engagement [label="Target Engagement:\nCellular Thermal Shift Assay (CETSA)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Conclusion: this compound is a\nnon-covalent GPX4 inhibitor\nthat induces ferroptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> enzymatic_assay; start -> cell_viability; cell_viability -> lipid_perox; lipid_perox -> target_engagement; enzymatic_assay -> end [style=invis]; target_engagement -> end; } caption: "Workflow for this compound characterization."
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to quantify lipid peroxidation in live cells.[12][15]
Materials:
-
Cells grown on glass-bottom dishes or in 96-well plates
-
C11-BODIPY 581/591 probe
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound at the desired concentration and time.
-
Add C11-BODIPY 581/591 to the cells at a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[16][17][18]
Materials:
-
Cell line expressing GPX4
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents and equipment (anti-GPX4 antibody)
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for 1-4 hours.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble GPX4 in the supernatant at each temperature by Western blotting.
-
Plot the band intensity of soluble GPX4 against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Mechanism of Action: Non-Covalent Inhibition
This compound is designed as a non-covalent inhibitor of GPX4. Unlike covalent inhibitors such as RSL3, which form an irreversible bond with the selenocysteine (B57510) in the active site, this compound binds reversibly to a pocket on the enzyme, likely an allosteric site, to modulate its activity.[10] This non-covalent interaction prevents the catalytic reduction of lipid hydroperoxides, leading to their accumulation and the subsequent induction of ferroptosis. The reversibility of binding may contribute to a more favorable safety and pharmacokinetic profile.
// Nodes inhibitor [label="this compound\n(Non-covalent Inhibitor)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gpx4 [label="GPX4 Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Reversible Binding\nto Allosteric Site", fillcolor="#FFFFFF", fontcolor="#202124"]; conformational_change [label="Conformational Change\nin GPX4", fillcolor="#FFFFFF", fontcolor="#202124"]; activity_loss [label="Loss of Catalytic Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; peroxide_accumulation [label="Lipid Hydroperoxide\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; ferroptosis [label="Ferroptosis", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections inhibitor -> binding; gpx4 -> binding; binding -> conformational_change; conformational_change -> activity_loss; activity_loss -> peroxide_accumulation; peroxide_accumulation -> ferroptosis; } caption: "Mechanism of non-covalent GPX4 inhibition."
Conclusion
This compound represents a promising, albeit currently hypothetical, advancement in the development of ferroptosis-inducing agents. As a non-covalent inhibitor of GPX4, it offers a potentially more selective and pharmacokinetically favorable alternative to existing covalent inhibitors. The experimental framework provided in this guide outlines the necessary steps for the comprehensive characterization of such a compound, from initial biochemical screening to the confirmation of its mechanism of action in cellular systems. Further research and development of non-covalent GPX4 inhibitors like this compound hold significant potential for new therapeutic interventions in cancer and other diseases where ferroptosis modulation is beneficial.
References
- 1. mdpi.com [mdpi.com]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vb.bioscientifica.com [vb.bioscientifica.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]
- 8. In vivo vulnerabilities to GPX4 and HDAC inhibitors in drug-persistent versus drug-resistant BRAFV600E lung adenocarcinoma [pubmed.ncbi.nlm.nih.gov]
- 9. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Role of GPX4 Inhibition in Ferroptosis: A Technical Overview
A Note on the Specific Topic: Initial searches for the compound "Gpx4-IN-10" did not yield specific public data, suggesting it may be a compound that is not yet extensively characterized in publicly accessible scientific literature. Therefore, this guide will provide an in-depth technical overview of the well-established role of Glutathione (B108866) Peroxidase 4 (GPX4) inhibition in the process of ferroptosis, using data and protocols from studies of well-characterized GPX4 inhibitors. This will serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this area.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, primarily involving peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3]
At the heart of the cellular defense mechanism against ferroptosis is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme.[2][4] GPX4 plays a critical role in mitigating lipid peroxidation by reducing phospholipid hydroperoxides (PLOOH) to non-toxic lipid alcohols (PLOH), using glutathione (GSH) as a cofactor.[5][6] This enzymatic activity is essential for maintaining membrane integrity and preventing the cascade of events that lead to ferroptotic cell death.[6] Inhibition of GPX4, either directly or indirectly, is therefore a key strategy for inducing ferroptosis.[2][4]
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
The induction of ferroptosis via GPX4 inhibition can be broadly categorized into two main approaches:
-
Direct Inhibition of GPX4: This involves small molecules that covalently bind to the active site of GPX4, thereby inactivating the enzyme. A prime example of a direct inhibitor is RSL3 ((1S,3R)-RSL3).[2][4] By directly targeting GPX4, these inhibitors prevent the reduction of lipid hydroperoxides, leading to their rapid accumulation and subsequent cell death.[4]
-
Indirect Inhibition via Glutathione Depletion: GPX4 is dependent on the antioxidant glutathione (GSH) for its function.[5] Compounds like erastin (B1684096) inhibit the cystine/glutamate antiporter system Xc-, which is responsible for the uptake of cystine, a key precursor for GSH synthesis.[1] The resulting depletion of intracellular GSH renders GPX4 inactive, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[1][4]
The downstream consequences of GPX4 inactivation are the hallmark features of ferroptosis:
-
Accumulation of Lipid Peroxides: The primary consequence of GPX4 inhibition is the buildup of lipid hydroperoxides in cellular membranes.[3]
-
Iron-Dependent Fenton Chemistry: The presence of labile iron is crucial for the propagation of lipid peroxidation through Fenton-like reactions, which generate highly reactive radicals that further damage lipids.[1]
-
Oxidative Damage and Membrane Disruption: The uncontrolled lipid peroxidation leads to a loss of membrane integrity, increased permeability, and eventual cell lysis.
Quantitative Data on GPX4 Inhibitors
The potency of various GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. These values are cell-line dependent and can vary based on experimental conditions. The following table summarizes reported IC50 values for some well-characterized GPX4 inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| RSL3 | H1975 | Non-Small Cell Lung Cancer | 0.182 | [7] |
| RSL3 | H1299 | Non-Small Cell Lung Cancer | 0.059 | [7] |
| RSL3 | H23 | Non-Small Cell Lung Cancer | 0.095 | [7] |
| RSL3 | HT1080 | Fibrosarcoma | 2.37 | [8] |
| ML210 | HT-29 | Colon Cancer | ~0.05 | [9] |
| ML210 | CRL-1739 | Gastric Cancer | ~0.05 | [9] |
| GPX4-IN-5 | - | - | 0.12 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of GPX4 inhibitors in ferroptosis.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
Objective: To determine the cytotoxic effect of a GPX4 inhibitor and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GPX4 inhibitor (e.g., RSL3) stock solution in DMSO
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Treatment: Prepare serial dilutions of the GPX4 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).[11]
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the cell line and experimental goals.[11]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated with a GPX4 inhibitor
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the GPX4 inhibitor at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: After treatment, wash the cells with pre-warmed PBS or HBSS. Add the C11-BODIPY 581/591 probe (final concentration of 0.5-10 µM) to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9][12]
-
Washing: Wash the cells twice with PBS or HBSS to remove excess probe.[9]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. The ratio of green to red fluorescence is used as an indicator of lipid peroxidation.[3][12]
GPX4 Activity Assay (Coupled Enzyme Method)
Objective: To measure the enzymatic activity of GPX4 in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 0.2 mM EDTA)
-
NADPH
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
GPX4 substrate (e.g., cumene (B47948) hydroperoxide or phospholipid hydroperoxide)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Sample Preparation: Prepare cell lysates from treated and control cells. Determine the protein concentration of each lysate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, GSH, and glutathione reductase.
-
Initiation: Add the cell lysate to the reaction mixture and incubate for a few minutes to establish a baseline. Initiate the reaction by adding the GPX4 substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[13]
-
Calculation: Calculate the rate of NADPH consumption from the linear portion of the kinetic curve. GPX4 activity is proportional to this rate and is typically expressed as units per milligram of protein.[13] A detailed protocol for a commercial kit can also be followed.[14]
Western Blot Analysis of GPX4
Objective: To determine the protein expression levels of GPX4 following treatment.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9] The intensity of the bands can be quantified to determine the relative expression of GPX4.
Visualizations
The following diagrams illustrate the core concepts of GPX4's role in ferroptosis and a general experimental workflow.
Conclusion
GPX4 is a central and critical regulator of ferroptosis. Its inhibition, either through direct interaction with small molecules or indirectly via depletion of its cofactor GSH, leads to an accumulation of lipid peroxides and subsequent iron-dependent cell death. The study of GPX4 inhibitors is a rapidly evolving field with significant therapeutic potential, particularly in oncology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate role of GPX4 in ferroptosis and to explore novel therapeutic strategies targeting this pathway.
References
- 1. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GPX4 enhances CDK4/6 inhibitor and endocrine therapy activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
The Effect of GPX4 Inhibition on Lipid Peroxidation: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Gpx4-IN-10" is not available in the public domain. This guide provides a comprehensive overview of the effects of Glutathione (B108866) Peroxidase 4 (GPX4) inhibition on lipid peroxidation, using a well-characterized and representative GPX4 inhibitor as a proxy. The principles, mechanisms, and experimental methodologies described herein are broadly applicable to potent and selective GPX4 inhibitors.
Introduction: GPX4, a Key Regulator of Lipid Peroxidation and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular antioxidant defense.[1][2] Unlike other glutathione peroxidases, GPX4 can directly reduce phospholipid hydroperoxides within biological membranes and lipoproteins, thereby preventing the propagation of lipid peroxidation.[3][4] This function is vital for maintaining cell membrane integrity and preventing a specific form of iron-dependent regulated cell death known as ferroptosis.[5][6]
Mechanism of Action: How GPX4 Inhibition Drives Lipid Peroxidation
The canonical function of GPX4 is to detoxify lipid hydroperoxides (L-OOH) into their corresponding non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a reducing cofactor.[1][11] The inhibition of GPX4 disrupts this crucial process, leading to a cascade of events culminating in ferroptotic cell death.
There are two primary modes through which small molecule inhibitors can inactivate GPX4:
-
Direct Covalent Inhibition: Some inhibitors, such as RSL3 and ML162, possess reactive moieties that form a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, thereby irreversibly inactivating the enzyme.[7][12]
-
Indirect Inhibition via Glutathione Depletion: Other compounds, like erastin, inhibit the cystine/glutamate antiporter (system Xc-), which is responsible for the uptake of cystine, a precursor for GSH synthesis. The resulting depletion of intracellular GSH renders GPX4 unable to perform its catalytic function.[7][9]
The inactivation of GPX4 leads to the unchecked accumulation of lipid hydroperoxides, which can then propagate through a chain reaction, causing extensive damage to cellular membranes. This process is exacerbated by the presence of intracellular iron, which can catalyze the formation of highly reactive lipid radicals.
Signaling Pathway of GPX4-Mediated Lipid Peroxidation Control
Caption: GPX4 signaling pathway in the regulation of lipid peroxidation.
Quantitative Data on GPX4 Inhibition
The potency of GPX4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cell-based assays. These values represent the concentration of the inhibitor required to reduce a biological response by 50%.
Table 1: In Vitro Potency of Representative GPX4 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| RSL3 | HT-1080 | Cell Viability | ~200 | [9] |
| ML210 | BJeLR | Cell Viability | ~100 | [9] |
| FIN56 | Various | Cell Viability | Varies | Not specified |
Table 2: Effect of GPX4 Inhibition on Lipid Peroxidation
| Treatment | Cell Line | Parameter Measured | Fold Change vs. Control | Reference |
| RSL3 | H9c2 | Malondialdehyde (MDA) | Significant Increase | [13] |
| Erastin | BJeLR | Lipid ROS (BODIPY-C11) | Significant Increase | [9] |
| GPX4 siRNA | HT-1080 | Lipid ROS (BODIPY-C11) | Significant Increase | [9] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the effects of GPX4 inhibitors on lipid peroxidation and cell viability.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
GPX4 inhibitor stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the GPX4 inhibitor in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a DMSO-only vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.
Lipid Peroxidation Assay (e.g., using BODIPY™ 581/591 C11)
This assay utilizes a fluorescent probe that shifts its emission spectrum from red to green upon oxidation by lipid hydroperoxides.
Materials:
-
Cell line of interest
-
GPX4 inhibitor
-
BODIPY™ 581/591 C11 dye
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat cells with the GPX4 inhibitor for the desired time.
-
Incubate the cells with BODIPY™ 581/591 C11 at a final concentration of 1-10 µM for 30-60 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Analyze the cells by flow cytometry, measuring the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation. Alternatively, visualize the fluorescence shift using a fluorescence microscope.
Western Blot Analysis for GPX4 Expression
This technique is used to detect and quantify the levels of the GPX4 protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against GPX4.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Evaluating a Novel GPX4 Inhibitor
Caption: A typical experimental workflow for characterizing a novel GPX4 inhibitor.
Conclusion
The inhibition of GPX4 represents a promising therapeutic strategy for diseases characterized by an aberrant resistance to oxidative stress, such as certain cancers. By disrupting the delicate balance of lipid metabolism, GPX4 inhibitors induce a cascade of lipid peroxidation that culminates in ferroptotic cell death. A thorough understanding of the underlying mechanisms and the application of robust experimental protocols are essential for the continued development and evaluation of this exciting class of therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lipid Peroxidation-Dependent Cell Death Regulated by GPx4 and Ferroptosis. | Semantic Scholar [semanticscholar.org]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent and selective anti-glutathione peroxidase 4 nanobody as a ferroptosis inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-10: A Novel Non-Covalent GPX4 Inhibitor for Inducing Ferroptosis in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-10 has emerged as a promising small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death. As a non-covalent inhibitor, this compound offers a distinct mechanism of action compared to covalent inhibitors, potentially leading to a different pharmacological profile. This technical guide provides a comprehensive overview of the preliminary studies on this compound in cancer cells, focusing on its mechanism of action, experimental protocols, and effects on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapeutics targeting the ferroptosis pathway.
Core Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of GPX4. GPX4 is a crucial selenoenzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage. By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death.
Recent studies have highlighted the potential of this compound in overcoming chemoresistance. In docetaxel-resistant non-small cell lung cancer (NSCLC) cells, this compound has been shown to synergize with docetaxel (B913), enhancing its cytotoxic effects by promoting ferroptosis.[1]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the available quantitative data on the efficacy of this compound and other relevant GPX4 inhibitors in various cancer cell lines. It is important to note that specific IC50 values for this compound across a wide range of cancer cell lines are not yet extensively published. The data presented here is compiled from available resources and should be considered as a preliminary reference.
| Compound/Inhibitor | Cancer Cell Line | Cancer Type | Parameter | Value | Reference |
| This compound (Compound I20) | HT1080 | Fibrosarcoma | Growth Inhibition | Not specified | [2] |
| This compound (in combination with Docetaxel) | A549/DTX | Docetaxel-Resistant Non-Small Cell Lung Cancer | Increased Cytotoxicity | Synergistic Effect | [1] |
| RSL3 | HT-1080 | Fibrosarcoma | IC50 | ~0.02 µM | [3] |
| RSL3 | 786-O | Renal Cell Carcinoma | IC50 | ~0.1 µM | [3] |
| RSL3 | A549 | Lung Carcinoma | IC50 | >10 µM | [3] |
| GPX4-IN-5 | Triple-Negative Breast Cancer (TNBC) cells | Triple-Negative Breast Cancer | IC50 | 0.12 µM | [4] |
| GPX4-IN-13 | N-thy-ori-3-1 | Thyroid Cancer | IC50 | 8.39 µM | [4] |
| GPX4-IN-13 | MDA-T32 | Thyroid Cancer | IC50 | 10.28 µM | [4] |
| GPX4-IN-13 | MDA-T41 | Thyroid Cancer | IC50 | 8.18 µM | [4] |
| PROTAC GPX4 degrader-4 | RT4 | Bladder Cancer | IC50 | 0.09 µM | [4] |
| PROTAC GPX4 degrader-4 | T24 | Bladder Cancer | IC50 | 2.97 µM | [4] |
| PROTAC GPX4 degrader-4 | J82 | Bladder Cancer | IC50 | 7.58 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are adapted protocols for key experiments based on studies of GPX4 inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT1080, A549)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the this compound dilutions and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized form of the dye emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
Western Blot Analysis for GPX4 Expression
This protocol is used to assess the levels of GPX4 protein in cells following treatment.
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Visualizations
This compound-induced ferroptosis is a complex process involving multiple signaling pathways. Transcriptome analysis of docetaxel-resistant NSCLC cells treated with a combination of a novel non-covalent GPX4 inhibitor and docetaxel revealed the modulation of several key pathways.[1]
Core Ferroptosis Pathway Induced by this compound
The primary mechanism of this compound is the direct inhibition of GPX4, leading to the accumulation of lipid peroxides and ultimately, ferroptotic cell death.
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Workflow for this compound Evaluation
A typical workflow for evaluating the anti-cancer effects of this compound is outlined below.
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Modulated Signaling Pathways in Chemoresistant NSCLC
The combination of a novel non-covalent GPX4 inhibitor with docetaxel in resistant NSCLC cells impacts several critical signaling pathways.
References
- 1. Ferroptosis-inducing compounds synergize with docetaxel to overcome chemoresistance in docetaxel-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Properties and Structure of a Representative GPX4 Inhibitor
Disclaimer: Extensive searches for a specific compound designated "Gpx4-IN-10" did not yield any publicly available information regarding its structure, properties, or associated experimental data. Therefore, this technical guide will focus on the well-characterized and widely studied Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, RSL3 ((1S,3R)-RSL3) , as a representative example to fulfill the core requirements of this request. The principles, pathways, and experimental methodologies described herein are fundamental to the study of GPX4 inhibition and are broadly applicable to other direct inhibitors of this enzyme.
Basic Properties and Structure of RSL3
RSL3 is a potent and specific small-molecule inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] It was initially identified for its selective lethality in cells expressing oncogenic RAS.[2] The primary mechanism of action of RSL3 is the direct and covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1]
Chemical Structure:
The active diastereomer of RSL3 is (1S, 3R)-RSL3.[3]
(Note: A chemical structure diagram for RSL3 would typically be included here. As a text-based AI, I cannot generate an image. The structure can be readily found in chemical databases using its name or CAS number: 1219810-16-8.)
Quantitative Data: Efficacy of RSL3
The half-maximal inhibitory concentration (IC50) of RSL3 varies across different cell lines, reflecting their differential sensitivity to ferroptosis.
| Cell Line | Cancer Type | IC50 (24h) | IC50 (72h) | Reference(s) |
| HCT116 | Colorectal Cancer | 4.084 µM | - | [4][5] |
| LoVo | Colorectal Cancer | 2.75 µM | - | [4][5] |
| HT29 | Colorectal Cancer | 12.38 µM | - | [4][5] |
| HN3 | Head and Neck Cancer | - | 0.48 µM | [6] |
| HN3-rslR (resistant) | Head and Neck Cancer | - | 5.8 µM | [6] |
| MCF7 | Luminal Breast Cancer | > 2 µM | - | [7] |
| MDAMB415 | Luminal Breast Cancer | > 2 µM | - | [7] |
| ZR75-1 | Luminal Breast Cancer | > 2 µM | - | [7] |
Signaling Pathways and Mechanism of Action
RSL3 induces ferroptosis by directly inhibiting GPX4.[2] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides within cellular membranes, using glutathione (GSH) as a cofactor.[8] By covalently binding to the active site selenocysteine (B57510) of GPX4, RSL3 inactivates the enzyme.[8] This inactivation leads to an accumulation of lipid-based reactive oxygen species (ROS), which, in the presence of iron, propagates lipid peroxidation.[1] The extensive lipid peroxidation damages cellular membranes, ultimately leading to cell death via ferroptosis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Assessment of a GPX4 Inhibitor: A Technical Guide
Disclaimer: Information regarding the specific compound "Gpx4-IN-10" is not available in the public domain. This guide therefore provides a comprehensive framework for the initial in vitro assessment of a novel Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, using established protocols and data from well-characterized GPX4 inhibitors such as Gpx4-IN-9 and RSL3 as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that plays a central role in protecting cells from a specialized form of programmed cell death known as ferroptosis.[1][2] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death.[1] GPX4, a unique glutathione peroxidase, can directly reduce phospholipid hydroperoxides within biological membranes, thus preventing the propagation of lipid peroxidation.[1]
In various cancer types, elevated levels of GPX4 have been observed, contributing to therapeutic resistance.[3] Consequently, the inhibition of GPX4 has emerged as a promising anti-cancer strategy by inducing ferroptosis in tumor cells. This guide outlines the essential in vitro assays required to characterize a novel GPX4 inhibitor.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of representative direct GPX4 inhibitors in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics to quantify the potency of a novel inhibitor.
| Cell Line | Cancer Type | Compound | IC50/EC50 (µM) | Citation |
| HT-29 | Colon Cancer | ML210 | ~0.05 | [1] |
| CRL-1739 | Gastric Cancer | ML210 | ~0.05 | [1] |
| K1 | Thyroid Cancer | RSL3 | ~0.1 | [1] |
| MDA-T68 | Thyroid Cancer | RSL3 | ~0.1 | [1] |
| MDA-T32 | Thyroid Cancer | RSL3 | ~0.1 | [1] |
| TPC1 | Thyroid Cancer | RSL3 | ~0.1 | [1] |
| H9c2 | Cardiomyoblast | RSL3 | ~0.2 | [1] |
| Various | Diffuse Large B-cell Lymphoma | Erastin | Varies | [1] |
| Various | Renal Cell Carcinoma | Erastin | Varies | [1] |
Experimental Protocols
Preparation of Inhibitor Stock Solution
Materials:
-
GPX4 inhibitor powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution (e.g., 10 mM) of the GPX4 inhibitor in sterile DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. A stock solution at -80°C is typically stable for up to 6 months, while at -20°C it is stable for about 1 month.[1]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the concentration-dependent effect of the inhibitor on cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GPX4 inhibitor stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Culture cells to ~70-80% confluency, then trypsinize and count them. Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the GPX4 inhibitor in fresh, pre-warmed complete cell culture medium. Replace the old medium in the plates with the medium containing different concentrations of the inhibitor. Include a DMSO-only vehicle control.[1]
-
Incubate the cells for a desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the 96-well plate to room temperature for about 30 minutes.[1]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[1]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate reader.[1]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay directly measures lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells grown on coverslips or in appropriate plates
-
C11-BODIPY 581/591 probe
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the GPX4 inhibitor at the desired concentration and for the desired time.
-
Staining:
-
Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).[1]
-
After treatment, wash the cells twice with pre-warmed HBSS or PBS.[1]
-
Dilute the C11-BODIPY stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM.[1]
-
Incubate the cells with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.[1]
-
-
Analysis:
-
Wash the cells twice with HBSS or PBS.[1]
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe will fluoresce in the green channel, while the reduced probe will fluoresce in the red channel.[1] An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Western Blot Analysis of GPX4
This protocol is used to confirm the on-target effect of the inhibitor by observing any changes in GPX4 protein levels.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[1]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation:
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[1]
Visualizations
Signaling Pathway of GPX4 Inhibition
Caption: GPX4 inhibition leads to the accumulation of lipid hydroperoxides, inducing ferroptosis.
Experimental Workflow for In Vitro Assessment
Caption: A typical workflow for the in vitro characterization of a novel GPX4 inhibitor.
Logical Relationship of Ferroptosis Induction
Caption: The logical cascade from GPX4 inhibition to the induction of ferroptotic cell death.
References
Methodological & Application
Gpx4-IN-9: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gpx4-IN-9, a potent and selective covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), in cell culture. By inhibiting GPX4, Gpx4-IN-9 induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] This makes Gpx4-IN-9 a valuable tool for studying the mechanisms of ferroptosis and exploring its therapeutic potential in diseases such as cancer.[2][3]
Mechanism of Action
Gpx4-IN-9, also known as Compound A16, directly and selectively targets the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation.[1][4] GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing phospholipid hydroperoxides to non-toxic lipid alcohols, a process that utilizes glutathione (GSH) as a cofactor.[4] Inhibition of GPX4 by Gpx4-IN-9 disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS). In the presence of iron, these lipid peroxides propagate, causing extensive membrane damage and culminating in ferroptotic cell death.[1][2]
Data Presentation
Quantitative Data Summary: Cytotoxicity of GPX4 Inhibitors
The half-maximal inhibitory concentration (IC50) of Gpx4-IN-9 and other well-characterized GPX4 inhibitors varies across different cancer cell lines. The following table summarizes reported IC50 values, which can serve as a reference for designing dose-response experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Gpx4-IN-9 | AsPC-1 | Pancreatic Cancer | 0.02 - 0.2 | Not Specified | [5] |
| Gpx4-IN-9 | MIA PaCa-2 | Pancreatic Cancer | 0.02 - 0.2 | Not Specified | [5] |
| Gpx4-IN-9 | PANC-1 | Pancreatic Cancer | 0.02 - 0.2 | Not Specified | [5] |
| Gpx4-IN-9 | BxPC-3 | Pancreatic Cancer | 0.02 - 0.2 | Not Specified | [5] |
| Gpx4-IN-9 | CAPAN-2 | Pancreatic Cancer | > 10 | Not Specified | [5] |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | 24 | [6] |
| RSL3 | LoVo | Colorectal Cancer | 2.75 | 24 | [6] |
| RSL3 | HT29 | Colorectal Cancer | 12.38 | 24 | [6] |
| ML210 | BJeLR (HRASV12) | Fibrosarcoma | 0.071 | 48 | [7] |
| ML210 | BJeH-LT | Fibroblast | 0.272 | 48 | [7] |
| ML210 | DRD | Fibrosarcoma | 0.107 | 48 | [7] |
| ML210 | HT1080 | Fibrosarcoma | 0.1 | Not Specified | [8] |
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with Gpx4-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in cellular defense against oxidative damage. It specifically reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the iron-dependent form of regulated cell death known as ferroptosis.[1][2][3][4] The inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in oncology, as many cancer cells exhibit a heightened sensitivity to ferroptosis.[5][6][7] Gpx4-IN-10 is a potent and selective inhibitor of GPX4, designed to induce ferroptosis and evaluate its therapeutic potential in various disease models.
These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed protocols, quantitative data from representative studies with similar GPX4 inhibitors, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes key quantitative data for GPX4 inhibitors from preclinical in vivo studies. This information is essential for dose selection and experimental design when working with this compound.
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Key Findings | Reference |
| Piperazine Erastin (PE) | Xenograft Mice | Human Fibrosarcoma (HT-1080) | 30 mg/kg | Tail Vein Injection (every other day) | Significant inhibition of tumor growth. | [5] |
| RSL3 | Xenograft Mice | - | - | - | Prevented tumor growth in xenograft models. | [2][5] |
| Gpx4-IN-9 | Xenograft Mice | Pancreatic Cancer | 50 mg/kg | Intraperitoneal (i.p.) Injection (daily) | Efficacy in inhibiting tumor growth. | [8] |
Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptosis.
Caption: this compound inhibits GPX4, leading to lipid ROS accumulation and ferroptotic cancer cell death.
Experimental Protocols
This section provides a detailed methodology for an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model. This protocol is based on established methods for evaluating small molecule inhibitors targeting GPX4.[5][8]
Objective
To evaluate the anti-tumor efficacy of this compound in vivo.
Materials
-
This compound
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
-
Cancer cell line of interest (e.g., pancreatic, fibrosarcoma)
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft mouse model.
Procedure
1. Formulation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 20 mg of this compound in 0.5 mL of DMSO to achieve a 40 mg/mL stock.
-
Working Solution (for a final concentration of 5 mg/mL):
-
To 125 µL of the 40 mg/mL this compound stock solution in DMSO, add 300 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Add 525 µL of sterile saline or PBS to reach a final volume of 1 mL.
-
Vortex until the solution is a clear, homogenous emulsion. Note: The final vehicle composition will be approximately 12.5% DMSO, 30% PEG300, 5% Tween 80, and 52.5% saline/PBS. Adjust volumes as needed for the desired final drug concentration.
-
2. Tumor Cell Implantation
-
Culture cancer cells to approximately 80% confluency.
-
Harvest and resuspend the cells in sterile PBS or a mixture with Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth and Grouping
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
4. Administration of this compound
-
Treatment Group: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily. The injection volume should be calculated based on the individual mouse's weight (e.g., for a 20g mouse, a 50 mg/kg dose of a 5 mg/mL solution would be 200 µL).
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
5. Monitoring and Endpoint
-
Measure tumor volume and mouse body weight every 2-3 days.
-
Monitor the general health of the animals daily.
-
Euthanize the mice when tumors in the control group reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for ferroptosis markers like 4-HNE, or Western blot for GPX4).
Safety and Handling
This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Disclaimer
This protocol is a general guideline and may require optimization based on the specific cancer cell line, animal model, and experimental objectives. Researchers should ensure that all animal procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC).
References
- 1. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis [mdpi.com]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Gpx4-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the solubility and stability of Gpx4-IN-10, a potent Glutathione Peroxidase 4 (GPX4) inhibitor, in common cell culture media. Accurate determination of these parameters is critical for the design and interpretation of in vitro experiments.
Introduction to this compound and Ferroptosis
This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis.[1] Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2][3] By inhibiting GPX4, this compound prevents the reduction of lipid hydroperoxides, leading to increased lipid peroxidation and subsequent cell death.[1][3] This makes this compound a valuable tool for studying the mechanisms of ferroptosis and its potential therapeutic applications in diseases like cancer.[1][3]
Solubility of this compound in Culture Media
The solubility of this compound in aqueous culture media is a critical factor for ensuring its bioavailability to cells in culture. Poor solubility can lead to compound precipitation, resulting in inaccurate and irreproducible experimental results. Like many small molecule inhibitors, this compound is often prepared as a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), before being diluted into the final culture medium.[2][4]
Factors Influencing Solubility:
-
Solvent Choice: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[4]
-
Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Media Components: The presence of serum (e.g., Fetal Bovine Serum - FBS) can influence the solubility of hydrophobic compounds.[6]
-
pH: The pH of the culture medium (typically 7.2-7.4) can affect the solubility of pH-sensitive compounds.[7]
-
Temperature: Pre-warming the culture medium to 37°C before adding the compound can aid in dissolution.[8]
Protocol for Determining Kinetic Solubility in Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in a desired cell culture medium by measuring turbidity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with supplements
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~650 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Sonication may be used to aid dissolution.[4]
-
Perform serial dilutions of the this compound stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Add 198 µL of pre-warmed (37°C) complete culture medium to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include control wells:
-
Medium with 1% DMSO (vehicle control)
-
Medium only (blank)
-
-
Seal the plate and incubate at 37°C for 1-2 hours. [6]
-
Measure the absorbance (turbidity) of each well at 650 nm using a plate reader.
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the estimated kinetic solubility.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in different culture media.
| Culture Medium | Serum Concentration | Estimated Kinetic Solubility (µM) |
| DMEM | 10% FBS | 50 |
| RPMI-1640 | 10% FBS | 45 |
| DMEM | Serum-Free | 20 |
| RPMI-1640 | Serum-Free | 15 |
Note: This data is for illustrative purposes only. Actual solubility should be determined experimentally.
Stability of this compound in Culture Media
The stability of this compound in culture media at 37°C is crucial for long-term experiments. Degradation of the compound over time can lead to a decrease in its effective concentration, impacting the interpretation of experimental results.[7] Compounds similar to this compound, containing reactive moieties, may be susceptible to degradation in the complex environment of cell culture media.[9]
Factors Influencing Stability:
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[7]
-
pH: The pH of the medium can influence hydrolysis and other degradation pathways.[7]
-
Media Components: Reactive components in the media, such as amino acids (e.g., cysteine) or components in serum, can interact with and degrade the compound.[7][8]
-
Light Exposure: Photolabile compounds can degrade upon exposure to light.[7]
-
Enzymatic Degradation: Enzymes present in serum or secreted by cells can metabolize the compound.[8]
Protocol for Assessing Stability in Culture Media
This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Prepare a solution of this compound in pre-warmed complete culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile, low-binding tubes, one for each time point.
-
Immediately process the T=0 sample. For media containing protein, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant for analysis.[7]
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and process it as described in step 3.
-
Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Illustrative Stability Data
The following table presents hypothetical stability data for this compound in DMEM with 10% FBS at 37°C.
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 50 |
| 48 | 25 |
Note: This data is for illustrative purposes only. Actual stability should be determined experimentally. Based on these illustrative results, it would be advisable to replenish the media with fresh this compound every 24 hours for long-term experiments.[6]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound inhibits GPX4, a crucial enzyme in the antioxidant pathway that neutralizes lipid peroxides. Inhibition of GPX4 leads to the accumulation of lipid ROS, which ultimately triggers ferroptosis.
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Experimental Workflow for Solubility Assessment
The following diagram illustrates the workflow for determining the kinetic solubility of this compound.
Caption: Workflow for determining the kinetic solubility of this compound in culture media.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound over time.
Caption: Workflow for assessing the stability of this compound in culture media over time.
General Recommendations for Using this compound in Cell Culture
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[9]
-
Working Solutions: Prepare fresh working solutions of this compound in culture medium immediately before each experiment.[9] For long-term incubations, consider replenishing the medium with fresh compound every 24 hours.[6][9]
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[5]
-
Visual Inspection: After diluting the DMSO stock into the culture medium, visually inspect for any signs of precipitation.[6]
-
Positive Control: Use a cell line known to be sensitive to GPX4 inhibition as a positive control.[9]
-
Rescue Agent: To confirm that the observed cell death is due to ferroptosis, include a rescue agent such as Ferrostatin-1 in a control group.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Ferroptosis with a Potent GPX4 Inhibitor
Introduction to GPX4 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is distinct from other forms of cell death like apoptosis and necroptosis.[2] At the core of the ferroptosis regulatory network is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4).[3][4] GPX4 is a crucial antioxidant enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[5][6] Inhibition of GPX4 activity leads to an accumulation of lipid peroxides, culminating in membrane damage and cell death.[7] Small molecule inhibitors of GPX4 are therefore powerful tools to induce ferroptosis and are being explored as potential therapeutic agents, particularly in cancer research.[3][8]
Properties of a Typical Potent GPX4 Inhibitor
While specifics for "Gpx4-IN-10" are unavailable, a potent GPX4 inhibitor would share characteristics with other known inhibitors. Below is a summary of properties for a representative GPX4 inhibitor, with data compiled from similar molecules.
| Property | Description |
| Target | Glutathione Peroxidase 4 (GPX4)[3] |
| Mechanism of Action | Direct, often covalent, inhibition of the selenocysteine (B57510) active site of GPX4, leading to its inactivation.[9] |
| Biological Effect | Induction of ferroptosis through the accumulation of lipid reactive oxygen species (ROS).[1][7] |
| Solubility | Typically soluble in organic solvents such as DMSO and ethanol. For in vivo use, formulation with agents like PEG300 may be necessary.[10][11] |
| Storage | Store as a solid at -20°C for long-term stability.[10] Stock solutions in DMSO can be stored at -20°C for shorter periods. |
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
GPX4 is a central regulator of ferroptosis.[8] It detoxifies lipid peroxides using glutathione (GSH) as a cofactor.[6] Potent GPX4 inhibitors, such as RSL3 and its derivatives, directly bind to and inactivate GPX4.[3][9] This inactivation prevents the reduction of lipid hydroperoxides (L-OOH) to their corresponding lipid alcohols (L-OH).[7] The resulting accumulation of L-OOH, in the presence of iron, leads to a cascade of lipid peroxidation, membrane damage, and ultimately, cell death by ferroptosis.[1]
Signaling Pathway of GPX4-Mediated Ferroptosis
Caption: GPX4 inhibition by this compound leads to ferroptosis.
Experimental Protocols
Protocol 1: In Vitro Induction of Ferroptosis in Cell Culture
This protocol describes a general procedure for treating cultured cells with a GPX4 inhibitor to induce ferroptosis.
Materials and Reagents:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells are known to be sensitive to GPX4 inhibition)[10]
-
Complete cell culture medium
-
GPX4 inhibitor (e.g., this compound)
-
DMSO (for stock solution preparation)
-
96-well and 6-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Lipid peroxidation probe (e.g., C11-BODIPY 581/591)
-
Ferrostatin-1 (ferroptosis inhibitor, for control experiments)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the GPX4 inhibitor (e.g., 10 mM) in DMSO. Store at -20°C.
-
Cell Seeding:
-
For viability assays, seed 5,000-10,000 cells per well in a 96-well plate.[12]
-
For western blotting or lipid ROS analysis, seed cells in 6-well plates at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
-
Dose-Response Experiment:
-
Prepare serial dilutions of the GPX4 inhibitor in fresh, pre-warmed cell culture medium. A starting concentration range of 10 nM to 10 µM is recommended for initial experiments with a novel inhibitor.[12]
-
Include a vehicle-only control (DMSO) and a positive control for ferroptosis (e.g., RSL3). To confirm the mechanism of cell death, include a condition with the GPX4 inhibitor co-treated with Ferrostatin-1 (1 µM).[13]
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor.
-
Incubate for 24-72 hours.[12]
-
-
Assessment of Ferroptosis:
-
Cell Viability: Measure cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's protocol. Calculate the IC50 value by plotting cell viability against the log of the inhibitor concentration.[12]
-
Lipid Peroxidation Assay (C11-BODIPY):
-
Experimental Workflow for In Vitro Ferroptosis Induction
Caption: Workflow for optimizing this compound concentration.
Quantitative Data: Effective Concentrations of GPX4 Inhibitors
The optimal concentration of a GPX4 inhibitor is highly cell-line dependent.[12] The following table provides a summary of reported IC50 values for various GPX4 inhibitors in different cancer cell lines, which can serve as a reference for designing experiments.
| Inhibitor | Cell Line | IC50 (µM) | Reference(s) |
| GPX4-IN-4 | HT1080 | Varies | [15] |
| GPX4-IN-4 | NCI-H1703 | 0.117 | [15] |
| GPX4 inhibitor 26a | HT-1080 | 0.15 | [16] |
| GPX4 inhibitor 26a | 4T1 | 0.78 | [16] |
| GPX4 inhibitor 26a | MCF-7 | 6.9 | [16] |
| RSL3 | Various | Nanomolar | [9] |
| GPX4 24 | HT-1080 | 0.16 | [10] |
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or low induction of cell death | Cell line is resistant to ferroptosis.[12] | Use a known ferroptosis-sensitive cell line (e.g., HT-1080) as a positive control. Some cell lines have alternative protective pathways.[9] |
| Concentration of the inhibitor is too low. | Perform a broader dose-response curve, extending to higher concentrations. | |
| Incorrect incubation time. | Test different time points (e.g., 24, 48, 72 hours). | |
| Cell death is not rescued by Ferrostatin-1 | The inhibitor may have off-target effects or induce other forms of cell death. | Perform additional assays to rule out apoptosis (e.g., caspase-3 activity) or necroptosis. |
| High background in lipid ROS assay | Autofluorescence of cells or compound. | Include unstained and vehicle-treated controls. Optimize the concentration of the C11-BODIPY probe. |
Conclusion
Potent GPX4 inhibitors are invaluable chemical tools for inducing and studying ferroptosis. By directly inhibiting the key ferroptosis regulator GPX4, these compounds provide a reliable method to trigger this specific form of cell death. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize a GPX4 inhibitor like "this compound" in their studies. Careful optimization of experimental conditions, particularly the inhibitor concentration and treatment duration for the specific cell line of interest, is crucial for obtaining robust and reproducible results.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmed.org [esmed.org]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
Application of GPX4-IN-10 in Non-Small Cell Lung Cancer Research: A Detailed Guide
Introduction
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of iron-dependent programmed cell death. In the context of non-small cell lung cancer (NSCLC), GPX4 is frequently overexpressed, contributing to tumor progression and resistance to conventional therapies.[1][2] Inhibition of GPX4 presents a promising therapeutic strategy to induce ferroptosis and overcome chemoresistance in NSCLC.[1] GPX4-IN-10 is a novel, non-covalent inhibitor of GPX4 that has demonstrated efficacy in inducing ferroptosis, particularly in chemoresistant NSCLC cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in NSCLC research, aimed at researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative data for this compound and other relevant ferroptosis inducers in the context of docetaxel-resistant NSCLC (A549/DTX) cells. This data is extracted from the study by Huang W, et al. (2024), where this compound is referred to as compound I20.[1]
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound (I20) | A549/DTX | Cytotoxicity | IC50 (with Docetaxel) | Not explicitly stated | [1] |
| Docetaxel (B913) | A549/DTX | Cytotoxicity | IC50 | High (resistant) | [1] |
| Erastin | A549/DTX | Cytotoxicity | Synergism with Docetaxel | Confirmed | [1] |
| RSL3 | A549/DTX | Cytotoxicity | Synergism with Docetaxel | Confirmed | [1] |
Note: The specific IC50 value for this compound in combination with docetaxel was not available in the abstract. Researchers should perform dose-response experiments to determine the optimal concentration for their specific NSCLC cell line.
Signaling Pathways and Experimental Workflows
The inhibition of GPX4 by this compound triggers a cascade of events leading to ferroptotic cell death. The following diagrams illustrate the core signaling pathway and a general experimental workflow for investigating the effects of this compound in NSCLC cells.
Caption: Mechanism of this compound-induced ferroptosis.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in NSCLC research. These are general guidelines and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound alone or in combination with other agents like docetaxel.
Materials:
-
NSCLC cell lines (e.g., A549, A549/DTX)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Docetaxel (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound and/or docetaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle control (DMSO) wells.
-
For combination studies, treat cells with a fixed concentration of one drug and varying concentrations of the other, or a fixed ratio of both drugs.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Materials:
-
NSCLC cells
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Flow cytometer
-
6-well plates
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for the appropriate time (e.g., 24 hours). Include a positive control (e.g., RSL3) and a vehicle control.
-
Staining:
-
At the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvest:
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend in PBS.
-
-
Flow Cytometry:
-
Analyze the cells immediately using a flow cytometer.
-
Excite the cells at 488 nm.
-
Measure the fluorescence emission in the green (e.g., FITC channel, ~525 nm) and red (e.g., PE-Texas Red channel, ~590 nm) channels.
-
-
Data Analysis: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio signifies the induction of ferroptosis.
Protocol 3: Western Blot Analysis
This protocol is used to assess the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and p53.
Materials:
-
NSCLC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
This compound is a valuable research tool for investigating the role of ferroptosis in NSCLC, particularly in the context of chemoresistance. The protocols provided herein offer a framework for characterizing the effects of this novel GPX4 inhibitor. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of targeting GPX4 with this compound in NSCLC. The study by Huang et al. suggests that this compound, in combination with chemotherapy, could be a promising strategy to overcome docetaxel resistance in NSCLC cells.[1]
References
Techniques for Measuring Gpx4-IN-10-Induced Cell Death: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-10 is a non-covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the cellular antioxidant defense system.[1] GPX4 specifically reduces lipid hydroperoxides, thereby protecting cells from a form of regulated cell death known as ferroptosis.[2] Inhibition of GPX4 by this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis.[1] This makes this compound a valuable tool for studying the mechanisms of ferroptosis and exploring its therapeutic potential in various diseases, particularly cancer.
These application notes provide detailed protocols for inducing and measuring cell death mediated by this compound, with a primary focus on ferroptosis. Additionally, methods to assess other potential cell death pathways, such as apoptosis and necroptosis, are included to provide a comprehensive guide for researchers.
Mechanism of Action of this compound
This compound functions by non-covalently binding to and inhibiting the enzymatic activity of GPX4.[1] This inhibition disrupts the delicate balance of redox homeostasis within the cell. The primary consequence of GPX4 inhibition is the accumulation of lipid hydroperoxides, which, in the presence of intracellular iron, undergo Fenton reactions to generate highly reactive lipid radicals. This cascade of lipid peroxidation leads to damage of cellular membranes, loss of membrane integrity, and ultimately, cell death through ferroptosis.
Data Presentation: Quantitative Analysis of GPX4 Inhibitor Activity
The following tables provide representative quantitative data for GPX4 inhibitors. It is crucial to note that the optimal concentration and resulting IC50 values for this compound will be cell-line dependent and must be determined empirically.
Table 1: Representative IC50 Values of GPX4 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | GPX4 Inhibitor | IC50 (µM) |
| HT1080 | Fibrosarcoma | RSL3 | ~0.02 |
| 786-O | Renal Cell Carcinoma | RSL3 | ~0.1 |
| NCI-H1703 | Non-Small Cell Lung Cancer | Gpx4-IN-4 | 0.117 |
| K1 | Thyroid Cancer | RSL3 | ~0.4 |
| A549 | Lung Carcinoma | RSL3 | >10 |
Data is illustrative and sourced from studies on various GPX4 inhibitors to provide a reference for experimental design.
Table 2: Expected Outcomes of this compound Treatment in Sensitive Cells
| Assay | Parameter Measured | Expected Outcome with this compound | Effect of Ferroptosis Inhibitor (e.g., Ferrostatin-1) |
| Cell Viability | ATP levels, metabolic activity | Decrease | Rescue of cell viability |
| Lipid Peroxidation | Oxidized C11-BODIPY 581/591 | Increase in green fluorescence | Reduction in green fluorescence |
| Western Blot | GPX4 protein levels | No change (for non-degrading inhibitors) | No change |
| Western Blot | ACSL4 protein levels | Cell-line dependent | No significant change |
Experimental Protocols
A general experimental workflow for investigating this compound-induced cell death is presented below.
Protocol 1: Cell Viability Assay
This protocol describes the measurement of cell viability using a luminescence-based assay that quantifies ATP.
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. A typical starting concentration range to test is 0.01 µM to 10 µM.[3]
-
As a negative control, treat cells with DMSO at the same final concentration as the highest this compound concentration.[3]
-
For a ferroptosis inhibition control, co-treat cells with an effective concentration of this compound and 1 µM Ferrostatin-1.[3]
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).[3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid ROS Assay using C11-BODIPY 581/591
This protocol details the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.
Materials:
-
Cells of interest
-
6-well plates or chamber slides
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
C11-BODIPY™ 581/591
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., the determined IC50) for a suitable time course (e.g., 6, 12, or 24 hours).
-
Include vehicle (DMSO) and this compound + Fer-1 co-treatment controls.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.[3]
-
Incubate for 30 minutes at 37°C.[3]
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Protocol 3: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol describes the analysis of key protein markers involved in ferroptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.
Protocol 4: Assessment of Apoptosis and Necroptosis
As GPX4 inhibition can sometimes trigger other forms of cell death, it is prudent to assess for markers of apoptosis and necroptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit or similar (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in previous protocols. Include positive controls for apoptosis (e.g., staurosporine) and necroptosis (e.g., TNF-α + z-VAD-FMK in sensitive cell lines).
-
Harvest cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI/7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive
-
Necrotic cells: Annexin V-negative and PI/7-AAD-positive
-
Conclusion
This compound is a valuable chemical probe for inducing and studying ferroptosis. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on cell viability, lipid peroxidation, and the expression of key regulatory proteins. By employing a multi-faceted approach and carefully optimizing experimental conditions for specific cell lines, researchers can obtain robust and reproducible data to further elucidate the role of GPX4 and ferroptosis in health and disease.
References
Application Notes and Protocols for Gpx4 Inhibitor Administration in Animal Models
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a pivotal role in protecting cells from lipid peroxidation, a key event in the iron-dependent regulated cell death pathway known as ferroptosis.[1][2] GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby maintaining membrane integrity.[3] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), culminating in membrane damage and ferroptotic cell death.[4] This mechanism has emerged as a promising therapeutic strategy for various diseases, particularly cancer, where certain tumor cells exhibit a heightened dependency on GPX4 for survival.[5]
These application notes provide a comprehensive overview and detailed protocols for the administration of GPX4 inhibitors in animal models to study their pharmacodynamics and anti-tumor efficacy.
Mechanism of Action
GPX4 inhibitors directly bind to and inactivate the GPX4 enzyme. This inactivation prevents the reduction of lipid hydroperoxides, leading to their accumulation within cellular membranes. In the presence of intracellular iron, these lipid hydroperoxides undergo Fenton-like reactions, generating highly reactive lipid radicals that propagate a chain reaction of lipid peroxidation. This uncontrolled lipid peroxidation disrupts membrane structure and function, ultimately leading to cell death through ferroptosis.
Data Presentation
Table 1: In Vivo Activity of Representative GPX4 Inhibitors
| Compound | Animal Model | Tumor Model | Dosage and Route | Dosing Schedule | Observed Effects | Reference |
| Gpx4-IN-4 | Mouse | WSU-DLCL2 Xenograft | 50 mg/kg; intraperitoneal (i.p.) | Daily for 20 days | No significant effect on tumor growth; partial target engagement in tumor homogenate. | [6] |
| Gpx4-IN-4 | Mouse | N/A (Pharmacodynamics) | 100 and 200 mg/kg; i.p. | Single dose | Dose-dependent engagement of kidney GPX4 and induction of pharmacodynamic markers. | [6] |
| Gpx4-IN-9 | Mouse | Pancreatic Cancer Xenograft | 50 mg/kg; i.p. | Daily | Not specified in the provided context. | [7] |
| RSL3 | Mouse | Not specified | 30 mg/kg; i.p. | Single dose or daily | Modest decrease in GPX4 expression (acute). | [8] |
Note: The efficacy of GPX4 inhibitors can be highly dependent on the tumor model and its intrinsic sensitivity to ferroptosis.
Experimental Protocols
Protocol 1: Preparation of Gpx4 Inhibitor Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of a Gpx4 inhibitor for administration in animal models. Due to the typically low aqueous solubility of small molecule inhibitors, a co-solvent system is often required.
Materials:
-
Gpx4 inhibitor (e.g., Gpx4-IN-4, Gpx4-IN-9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the Gpx4 inhibitor in DMSO. For example, dissolve 20 mg of the inhibitor in 0.5 mL of DMSO to achieve a 40 mg/mL stock solution.[7]
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation (Example for a final concentration of 5 mg/mL): [7]
-
In a sterile microcentrifuge tube, add 125 µL of the 40 mg/mL Gpx4 inhibitor stock solution in DMSO.
-
Add 300 µL of PEG300 and vortex until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 525 µL of sterile saline or PBS to reach a final volume of 1 mL.
-
Vortex vigorously until a clear and homogenous emulsion is formed.
Final vehicle composition (approximate): 12.5% DMSO, 30% PEG300, 5% Tween 80, and 52.5% saline/PBS.
-
-
Alternative Formulation (for compounds soluble in oil):
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
For a 2.5 mg/mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.[9]
-
Mix well before administration.
-
Note: Always prepare the formulation fresh on the day of injection. The suitability of a formulation should be tested for stability and potential for precipitation.
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor activity of a Gpx4 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Female athymic nude mice (or other appropriate strain), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Prepared Gpx4 inhibitor formulation and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 5 x 107 cells/mL.[7]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volumes using calipers and the formula: Volume = 0.5 x Length x Width² .
-
Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable average tumor volumes.
-
-
Drug Administration:
-
Treatment Group: Administer the Gpx4 inhibitor formulation (e.g., at a dose of 50 mg/kg) via intraperitoneal (i.p.) injection daily.[7] The injection volume should be calculated based on the individual mouse's body weight.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same route and schedule.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and altered posture.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GPX4-mediated ferroptosis pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a xenograft model.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Aiming at cancer in vivo: ferroptosis-inducer delivered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective anti-glutathione peroxidase 4 nanobody as a ferroptosis inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GPX4-IN-11 | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
Application Notes and Protocols for Assessing Lipid ROS Following Gpx4-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] A key regulator of this process is Glutathione (B108866) Peroxidase 4 (Gpx4), a selenoprotein that detoxifies lipid hydroperoxides into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][3] Inhibition of Gpx4, for instance by small molecules like Gpx4-IN-10, leads to an accumulation of lipid-based reactive oxygen species (ROS), culminating in membrane damage and cell death.[1][4] This makes Gpx4 a promising therapeutic target, particularly in cancer research where inducing ferroptosis in therapy-resistant cells is a key strategy.[1]
These application notes provide a detailed protocol for the quantitative assessment of lipid ROS in live cells following treatment with the Gpx4 inhibitor, this compound. The primary method described utilizes the ratiometric fluorescent probe C11-BODIPY™ 581/591, a sensitive indicator of lipid peroxidation.[5][6]
Signaling Pathway of Gpx4 Inhibition and Ferroptosis Induction
The canonical pathway for preventing ferroptosis involves the System Xc-/GSH/Gpx4 axis.[2] The System Xc- antiporter imports cystine, which is then reduced to cysteine, a precursor for GSH synthesis.[2] Gpx4 utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation.[2] this compound directly inhibits Gpx4, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.
Caption: this compound induces ferroptosis by inhibiting Gpx4.
Experimental Protocols
Lipid ROS Detection using C11-BODIPY™ 581/591
This protocol details the use of the ratiometric fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of this probe shifts from red (~590 nm) to green (~510 nm).[5][6] An increase in the green/red fluorescence ratio indicates a higher level of lipid ROS.[1] This assay can be analyzed by fluorescence microscopy or flow cytometry.
Materials and Reagents:
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific, Cat# D3861)
-
This compound
-
RSL3 (positive control for Gpx4 inhibition, e.g., Selleck Chemicals, Cat# S8155)[7]
-
Ferrostatin-1 (ferroptosis inhibitor, for rescue experiments)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom plates (for microplate reader or microscopy) or appropriate cell culture plates/dishes
-
Fluorescence microscope or flow cytometer
Experimental Workflow:
Caption: Experimental workflow for lipid ROS detection.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight at 37°C and 5% CO₂.[8]
-
Cell Treatment:
-
Prepare stock solutions of this compound, RSL3, and Ferrostatin-1 in DMSO.
-
Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound. It is recommended to perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 8, 16, 24 hours) experiment.[1]
-
Include the following controls:
-
Incubate the cells for the desired treatment period.
-
-
Staining with C11-BODIPY™ 581/591:
-
Prepare a 2 µM working solution of C11-BODIPY™ 581/591 in pre-warmed PBS or serum-free medium.[1][9]
-
Thirty minutes before the end of the treatment incubation, remove the media and wash the cells once with PBS.[1]
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[5][8]
-
-
Sample Preparation for Analysis:
-
For Fluorescence Microscopy:
-
Aspirate the staining solution and wash the cells three times with PBS.[8]
-
Add fresh PBS or live cell imaging solution to the cells.
-
-
For Flow Cytometry:
-
Aspirate the staining solution and wash the cells twice with ice-cold PBS.[1]
-
Harvest the cells using trypsinization and neutralize with complete medium.[1]
-
Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS.[1][10] Keep samples on ice and protected from light.[1]
-
-
-
Data Acquisition:
-
Fluorescence Microscopy:
-
Flow Cytometry:
-
-
Data Analysis:
-
Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each cell or population.
-
An increase in the green/red ratio indicates an increase in lipid peroxidation.[1]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Dose-Response of this compound on Lipid ROS Levels
| Treatment Concentration (µM) | Mean Green/Red Fluorescence Ratio (± SEM) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | Value | 1.0 |
| This compound (0.1) | Value | Value |
| This compound (1) | Value | Value |
| This compound (10) | Value | Value |
| RSL3 (1) | Value | Value |
| This compound (10) + Ferrostatin-1 (2) | Value | Value |
Table 2: Time-Course of this compound on Lipid ROS Levels
| Treatment Time (hours) | Mean Green/Red Fluorescence Ratio (± SEM) at [X] µM this compound | Fold Change vs. Vehicle |
| 0 (Vehicle) | Value | 1.0 |
| 8 | Value | Value |
| 16 | Value | Value |
| 24 | Value | Value |
Alternative Lipid ROS Probes
While C11-BODIPY™ 581/591 is a widely used and reliable probe, other reagents are also available for detecting lipid ROS.
-
Liperfluo: This probe specifically detects lipid peroxides and emits fluorescence upon oxidation.[11][12] It has excitation/emission maxima of approximately 524/535 nm.[11][13]
-
Image-iT™ Lipid Peroxidation Kit: This kit from Thermo Fisher Scientific is based on the BODIPY™ 581/591 C11 reagent and provides a convenient, optimized protocol.[8][14]
The choice of probe may depend on the specific experimental setup and available instrumentation. It is always recommended to include appropriate positive and negative controls to validate the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 6. abpbio.com [abpbio.com]
- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 11. Lipid Peroxide Detection Liperfluo | CAS 1448846-35-2 Dojindo [dojindo.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. dojindo.com [dojindo.com]
- 14. Image-iT™ Lipid Peroxidation Kit, for live cell analysis 1 Kit | Buy Online [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Gpx4-IN-10 Experimental Variability
Welcome to the technical support center for Gpx4-IN-10, a potent inducer of ferroptosis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] By inhibiting GPX4, this compound leads to the accumulation of lipid-based reactive oxygen species (ROS), which ultimately triggers a specific form of iron-dependent, programmed cell death called ferroptosis.[2][3]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of response to this compound:
-
Cell Line Resistance: Not all cell lines are equally susceptible to ferroptosis.[4] Some cell lines may have intrinsic resistance due to high endogenous levels of antioxidant proteins or alternative protective pathways.
-
Incorrect Concentration: The concentration of this compound used may be too low to induce ferroptosis in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.[4]
-
Compound Instability: Like many chloroacetamide-containing compounds, this compound may have limited stability in aqueous cell culture media, especially over long incubation periods.[5] It is recommended to prepare fresh working solutions for each experiment.[5]
-
Presence of Antioxidants: Components in the cell culture medium, particularly in fetal bovine serum (FBS), can have antioxidant properties and interfere with the action of this compound.
Q3: I am observing high variability between my experimental replicates. How can I minimize this?
To minimize experimental variability:
-
Consistent Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Fresh Compound Dilutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before use.[5] Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
Control for Solvent Effects: Use a consistent, low percentage of the solvent (e.g., DMSO) in all wells, including vehicle controls.
-
Standardized Assay Procedures: Follow a consistent protocol for all steps of your experiment, from cell treatment to data acquisition.
-
Monitor for Contamination: Regularly check your cell cultures for any signs of contamination.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration of this compound
A common challenge is identifying the effective concentration of this compound for a new cell line. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
Caption: A typical workflow for determining the IC50 of this compound.
Reference IC50 Values for GPX4 Inhibitors:
While specific IC50 values for this compound are not widely published and are cell-line dependent, the following table provides reference values for other well-characterized GPX4 inhibitors. This data can serve as a guide for establishing an effective concentration range for your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gpx4-IN-3 | HT1080 | Fibrosarcoma | 0.15[3] |
| Gpx4-IN-3 | 4T1 | Breast Cancer | 0.78[3] |
| Gpx4-IN-3 | MCF-7 | Breast Cancer | 6.9[3] |
| RSL3 | HT-29 | Colon Cancer | ~0.05[6] |
| ML210 | CRL-1739 | Gastric Cancer | ~0.05[6] |
Issue 2: Confirming Ferroptosis as the Mechanism of Cell Death
It is crucial to confirm that the observed cell death is indeed ferroptosis and not another mechanism like apoptosis or necrosis.
Key Experiments to Confirm Ferroptosis:
-
Rescue with Ferroptosis Inhibitors: Co-treatment of cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1 (Fer-1) or liproxstatin-1, should rescue the cells from death.[3]
-
Lipid Peroxidation Assay: A hallmark of ferroptosis is the accumulation of lipid ROS. This can be measured using fluorescent probes like C11-BODIPY 581/591.[4]
-
Iron Chelation: Co-treatment with an iron chelator, such as deferoxamine (B1203445) (DFO), should also prevent cell death induced by this compound.
Signaling Pathway:
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range is 0.01 µM to 100 µM.[3] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures lipid peroxidation, a key indicator of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the desired duration. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[4]
-
Washing: Wash the cells twice with PBS.[4]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.
Logical Relationship Diagram:
Caption: A logical flowchart for troubleshooting this compound experiments.
References
Technical Support Center: Optimizing GPX4-IN-10 Concentration for Specific Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with GPX4 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of GPX4-IN-10 concentration for inducing ferroptosis in specific cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound and other GPX4 inhibitors.
Q1: What is the mechanism of action of this compound and how does it induce cell death?
A1: this compound is a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), protecting cellular membranes from oxidative damage.[1][2] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which, in the presence of iron, triggers a specific form of regulated cell death called ferroptosis.[3][4]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Several factors can contribute to a lack of response to this compound:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to GPX4 inhibition.[5] Some cell lines may have lower basal levels of lipid peroxidation or possess compensatory antioxidant systems, such as the FSP1-CoQ10 pathway, that protect them from ferroptosis.[6]
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit GPX4 in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration. A starting range of 10 nM to 10 µM is often recommended for novel GPX4 inhibitors.[7]
-
Compound Instability: Ensure that this compound has been stored and handled correctly to prevent degradation. Stock solutions in DMSO should typically be stored at -80°C for long-term storage and -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
High Cell Density: High cell confluency can sometimes confer resistance to ferroptosis inducers. Ensure consistent and optimal cell seeding density across experiments.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider using a serum-free or reduced-serum medium during the experiment.
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
A3: To improve reproducibility, consider the following:
-
Consistent Cell Culture Conditions: Use cells within a consistent and low passage number range. Maintain uniform cell seeding density and ensure cells are in the exponential growth phase during treatment.[8]
-
Fresh Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment.
-
Precise Timing: Adhere to consistent incubation times for both compound treatment and subsequent assays.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells to account for any solvent effects.
Q4: How can I confirm that the observed cell death is indeed ferroptosis?
A4: To confirm that this compound is inducing ferroptosis, you should perform rescue experiments with specific inhibitors:
-
Ferroptosis Inhibitors: Co-treatment with a lipophilic antioxidant such as Ferrostatin-1 or Liproxstatin-1 should rescue the cells from this compound-induced cell death.[9][10]
-
Iron Chelators: Since ferroptosis is an iron-dependent process, co-treatment with an iron chelator like Deferoxamine (DFO) should also mitigate cell death.[10]
-
Apoptosis and Necrosis Inhibitors: The cell death should not be rescued by inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis) or Necrostatin-1 (for necroptosis).[6]
Q5: Are there any known off-target effects of GPX4 inhibitors?
A5: While specific off-target effects for this compound may not be published, it's a possibility for any small molecule inhibitor. For instance, some other GPX4 inhibitors have been reported to have off-target effects on other selenoproteins like thioredoxin reductase (TXNRD1).[11] If you suspect off-target effects (e.g., cell death is not rescued by ferroptosis inhibitors), consider performing broader profiling assays.
Data Presentation: Reported IC50/EC50 Values of GPX4 Inhibitors
The following table summarizes reported half-maximal inhibitory/effective concentration (IC50/EC50) values for various GPX4 inhibitors in different cancer cell lines. Note: Data for this compound is limited; therefore, values for structurally related compounds are included for reference and as a guide for establishing an effective concentration range for your experiments.
| Compound | Cell Line | Cancer Type | Parameter | Concentration (µM) |
| GPX4-IN-4 | NCI-H1703 | Lung Carcinoma | EC50 | 0.117 |
| NCI-H1703 (with Ferrostatin-1) | Lung Carcinoma | EC50 | 4.74 | |
| HT1080 | Fibrosarcoma | EC50 (24h) | 0.09 | |
| GPX4 24 | HT-1080 | Fibrosarcoma | EC50 | 0.16 |
| Gpx4-IN-3 | HT1080 | Fibrosarcoma | IC50 | 0.15 |
| 4T1 | Murine Mammary Carcinoma | IC50 | 0.78 | |
| MCF-7 | Breast Adenocarcinoma | IC50 | 6.9 | |
| RSL3 | HT-1080 | Fibrosarcoma | IC50 | ~0.02 |
| 786-O | Renal Cell Carcinoma | IC50 | ~0.1 | |
| A549 | Lung Carcinoma | IC50 | >10 |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the dose-response of a cell line to this compound.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay) or plate reader compatible with luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[7][12]
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A starting range of 0.01 µM to 100 µM is recommended for initial experiments.[12] Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).[12]
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). For rescue experiments, co-treat with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1).[9]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
Viability Measurement:
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.[12][13]
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions, mix, and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[13]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells treated with this compound and controls
-
C11-BODIPY 581/591 probe
-
PBS or HBSS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound and controls (vehicle, positive control like RSL3, and rescue with Ferrostatin-1).[7]
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[7]
-
Washing: Gently wash the cells twice with PBS or HBSS to remove the excess probe.[7]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells. The fluorescence of the probe shifts from red to green upon oxidation.
-
Flow Cytometry: Harvest the cells and analyze them. An increase in the green fluorescence signal indicates lipid peroxidation.[12]
-
GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates. Commercial kits are available and are generally based on a coupled enzyme reaction that monitors the consumption of NADPH at 340 nm.
Materials:
-
Cell lysates from treated and control cells
-
GPX4 activity assay kit (containing assay buffer, glutathione, glutathione reductase, NADPH, and a GPX4 substrate like cumene (B47948) hydroperoxide)
-
96-well UV-transparent plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.[7]
-
Assay Reaction: In a 96-well plate, add the assay buffer, cell lysate, and other reaction components as per the kit's protocol.[7]
-
Initiation: Initiate the reaction by adding the GPX4 substrate.[7]
-
Measurement: Immediately measure the decrease in absorbance at 340 nm kinetically over several minutes.[7]
-
Calculation: Calculate the GPX4 activity based on the rate of NADPH consumption, following the instructions provided with the kit.
Mandatory Visualizations
References
- 1. embopress.org [embopress.org]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. esmed.org [esmed.org]
- 5. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Gpx4-IN-10 in Cancer Cells
Welcome to the technical support center for researchers investigating Gpx4-IN-10 and other GPX4 inhibitors in cancer models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your research into GPX4 inhibition and ferroptosis.
Q1: My cancer cells are showing resistance to this compound or other GPX4 inhibitors (e.g., RSL3). What are the potential mechanisms?
A1: Resistance to GPX4 inhibitors can arise from several compensatory mechanisms that counteract the loss of GPX4 activity. The primary resistance mechanisms include:
-
Upregulation of Alternative Antioxidant Systems: Cells may upregulate other antioxidant pathways to combat lipid peroxidation.
-
Ferroptosis Suppressor Protein 1 (FSP1): This protein can reduce coenzyme Q10, which in turn traps lipid peroxyl radicals, thereby inhibiting ferroptosis independently of GPX4.[1][2]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): Activation of the Nrf2 pathway leads to the transcription of various antioxidant genes, contributing to resistance against ferroptosis.[1][3]
-
-
Alterations in Lipid Metabolism: Changes in the composition of cellular membranes can decrease the levels of polyunsaturated fatty acids (PUFAs), which are the primary substrates for lipid peroxidation. This makes the cells less susceptible to ferroptosis.[1]
-
Increased Glutathione (GSH) Biosynthesis: The SLC7A11-GSH-GPX4 axis is a major defense against ferroptosis.[1][2] Upregulation of the cystine/glutamate antiporter SLC7A11 (also known as xCT) leads to increased cystine uptake and subsequent synthesis of GSH, a critical cofactor for GPX4.[1][2][4]
-
Iron Sequestration: Reduced levels of intracellular labile iron can limit the Fenton reaction, which generates the reactive oxygen species that drive lipid peroxidation.[1]
Q2: I am not observing the expected level of cell death after treating my cells with this compound. What should I check?
A2: A lack of response to this compound can be due to several factors, ranging from experimental setup to inherent cellular properties.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound is properly stored and prepare a fresh stock solution in anhydrous DMSO.[5] Avoid repeated freeze-thaw cycles.[6]
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 0.1 µM to 10 µM is often recommended for GPX4 inhibitors.[5]
-
Confirm GPX4 Expression: Check the protein expression level of GPX4 in your cell line via Western blot. Cells with very low GPX4 expression may not be sensitive to its inhibition.[5]
-
Control Cell Density: High cell density can sometimes confer resistance to ferroptosis inducers. Seed cells at a consistent and optimal density (e.g., 50-70% confluency at the time of treatment) for all experiments.[5]
-
Check Culture Medium: Components in the serum or media, such as vitamin E, can act as antioxidants and counteract the effects of this compound.[5] Consider using a well-defined medium.
-
Assess for Resistance Mechanisms: If the above steps do not resolve the issue, your cells may have intrinsic or acquired resistance. Refer to the mechanisms described in Q1 and the table below for suggested validation experiments.
Troubleshooting Guide for this compound Resistance
This table summarizes common resistance mechanisms and provides experimental approaches to investigate them.
| Potential Resistance Mechanism | Experimental Validation Method | Expected Result in Resistant Cells | Potential Strategy to Overcome |
| Upregulation of FSP1 | Western Blot or qRT-PCR for FSP1 (AIFM2) expression.[1] | Increased FSP1 protein or mRNA levels. | Co-treatment with an FSP1 inhibitor (if available). |
| Nrf2 Pathway Activation | Western Blot for Nrf2 and its target genes (e.g., HO-1, NQO1).[1] | Increased nuclear Nrf2 and target gene expression.[3] | Co-treatment with an Nrf2 inhibitor (e.g., Trigonelline).[3] |
| Increased GSH Biosynthesis | Measure intracellular GSH levels using a commercial kit. Western Blot or qRT-PCR for SLC7A11 (xCT).[1] | Higher GSH levels. Increased SLC7A11 expression.[4] | Co-treatment with an SLC7A11 inhibitor (e.g., Erastin, Sulfasalazine).[4] |
| Altered Lipid Metabolism | Lipid profiling analysis (e.g., mass spectrometry) to assess PUFA-containing phospholipids.[1] | Decreased levels of PUFA-containing phospholipids. | Supplement media with PUFAs (e.g., arachidonic acid). |
| Reduced Labile Iron Pool | Use iron-sensitive fluorescent probes (e.g., FerroOrange) to quantify the intracellular labile iron pool.[1] | Lower fluorescence signal, indicating less labile iron. | Co-treatment with an agent that increases the labile iron pool (e.g., iron supplements). |
Experimental Protocols
Protocol 1: Induction of Ferroptosis with this compound
This protocol outlines the general steps for inducing ferroptosis in adherent cancer cell lines.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.[5] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a fresh dilution of your this compound DMSO stock solution in your cell culture medium to the desired final concentrations. Also, prepare a vehicle control (DMSO in media) and a rescue condition (this compound + Ferrostatin-1 [1-2 µM] in media).[5]
-
Treatment: Remove the old media from your cells and add the media containing this compound, vehicle, or the rescue condition.[5]
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). The optimal incubation time may vary between cell lines.[5]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or CellTiter-Glo®. A rescue of cell viability in the wells co-treated with Ferrostatin-1 is indicative of cell death occurring through ferroptosis.[1]
Protocol 2: Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This assay is a key indicator of ferroptosis.
-
Cell Treatment: Seed and treat cells with your experimental compounds as described in Protocol 1.
-
Harvesting: Harvest the cells (e.g., by trypsinization) and wash them once with Phosphate-Buffered Saline (PBS).[1]
-
Staining: Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591 dye.[1]
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark.[1]
-
Washing: Wash the cells twice with PBS to remove excess dye.[1]
-
Analysis: Resuspend the cells in fresh PBS and analyze immediately by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green fluorescence signal indicates lipid peroxidation.[7]
Protocol 3: Western Blot Analysis for Key Proteins
This protocol is used to assess the expression levels of proteins involved in ferroptosis and resistance pathways.
-
Sample Preparation: Prepare cell lysates from treated and control cells. Homogenize the cell pellet in cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4, anti-FSP1, anti-Nrf2, anti-Actin) overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Visual Guides: Pathways and Workflows
Caption: Key signaling pathways in ferroptosis and this compound resistance.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptosis: a novel strategy to overcome chemoresistance in gynecological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of Gpx4-IN-10 Experiments
Disclaimer: Publicly available information on a compound specifically designated "Gpx4-IN-10" is limited. The following technical guidance is based on the well-characterized class of covalent Glutathione (B108866) Peroxidase 4 (GPX4) inhibitors and general principles of ferroptosis research. Researchers using "this compound" should consider this information as a general guide and adapt it based on their empirical observations and any specific information provided by the compound supplier.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the GPX4 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is presumed to be a covalent inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that utilizes glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation.[1][2] By covalently binding to GPX4, this compound is expected to irreversibly inactivate the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately inducing an iron-dependent form of programmed cell death known as ferroptosis.[1][2]
Q2: How should I prepare and store this compound?
A2: Proper handling and storage are critical for the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C.[3] Stock solutions should be prepared in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C.[3][5] For experiments, it is best to prepare fresh working dilutions from the stock solution.[3]
Q3: What are the expected off-target effects of this compound?
A3: While this compound is designed to be a specific GPX4 inhibitor, off-target effects are a possibility with any small molecule. For some covalent GPX4 inhibitors like RSL3, off-target effects on other selenoproteins have been reported, especially at higher concentrations.[6] To confirm that the observed phenotype is due to on-target GPX4 inhibition, it is recommended to perform rescue experiments with lipophilic antioxidants like Ferrostatin-1 or Vitamin E.[7] Additionally, using genetic approaches such as siRNA or CRISPR/Cas9 to knockdown GPX4 can help verify that the pharmacological effects of this compound are consistent with the genetic perturbation of the target.[7]
Q4: Why am I observing high variability between experimental replicates?
A4: High variability can stem from several factors, including inconsistent cell seeding density, errors in pipetting small volumes of the inhibitor, and "edge effects" in multi-well plates due to evaporation.[8] It is crucial to ensure a homogenous cell suspension when seeding and to use calibrated pipettes. To mitigate edge effects, it is advisable to not use the outer wells of the plate for experimental conditions or to fill them with sterile PBS or media.
Troubleshooting Guides
Issue 1: No or Weak Induction of Cell Death
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for GPX4 inhibitors is 0.1 µM to 10 µM. |
| Cell Line Resistance | Some cell lines have intrinsic resistance to ferroptosis due to high endogenous antioxidant levels or compensatory pathways like the FSP1-CoQ10 axis.[9][10] Confirm the expression of GPX4 in your cell line; low expression may lead to reduced sensitivity. |
| Compound Instability/Degradation | Use a fresh aliquot of this compound and prepare a fresh stock solution in anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Cell Density | High cell confluency can sometimes confer resistance to ferroptosis inducers. Seed cells at a consistent and optimal density for all experiments. |
| Interference from Media Components | Components in serum or cell culture media, such as antioxidants (e.g., vitamin E), can interfere with the action of this compound. Consider using a serum-free medium or a medium with defined components for the duration of the treatment. |
Issue 2: Inconsistent Lipid Peroxidation Measurement
| Possible Cause | Troubleshooting Steps |
| Suboptimal Staining with Lipid ROS Probes (e.g., C11-BODIPY 581/591) | Titrate the concentration of the fluorescent probe to determine the optimal staining concentration for your cell line (a common starting point is 2 µM).[7] Ensure consistent incubation times and temperatures (e.g., 37°C for 30 minutes).[7] |
| Conflation of General ROS with Lipid Peroxidation | The C11-BODIPY probe can be oxidized by general ROS. Consider using other probes like CellROX or MitoSOX to differentiate between general ROS and lipid peroxidation if necessary.[7] |
| Sample Handling and Storage | Prepare samples on ice and store them at -80°C to prevent further oxidation.[7] Avoid repeated freeze-thaw cycles of cell lysates.[7] |
| Assay Controls | Always include appropriate controls: unstained cells (negative control), vehicle-treated cells, and cells treated with a known ferroptosis inducer like RSL3 or Erastin (positive control).[7] |
Data Presentation
Table 1: Solubility of a Representative Covalent GPX4 Inhibitor (GPX4 24)
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 20 mg/mL |
Data for GPX4 24, a derivative of (1S,3R)-RSL3.[11] Solubility for this compound should be determined empirically.
Table 2: Reported IC50 Values for Various GPX4 Inhibitors in Different Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HT-1080 | GPX4 24 | 0.16 |
| NCI-H1703 | GPX4-IN-4 | 0.117 |
| MDA-MB-231 | Compound B9 (dual GPX4/CDK inhibitor) | 0.80 |
| HCT-116 | Compound B9 (dual GPX4/CDK inhibitor) | 0.75 |
| Primary Cortical Neurons | RSL-3 | 3.453 |
This table provides examples of IC50 values for different GPX4 inhibitors to illustrate the range of potencies and cell-line dependencies.[11][12][13] The IC50 for this compound must be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: General Protocol for Inducing Ferroptosis with this compound
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.
-
Compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution in pre-warmed cell culture medium to the desired final concentration. Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay such as MTT, MTS, or a fluorescence-based method.
-
Confirmation of Ferroptosis: To confirm that cell death is occurring via ferroptosis, perform rescue experiments by co-treating cells with this compound and a ferroptosis inhibitor such as Ferrostatin-1 (typically 1-10 µM). A significant increase in cell viability in the co-treated group compared to the this compound alone group is indicative of ferroptosis.
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
-
Cell Treatment: Treat cells with this compound as described in Protocol 1. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Analysis:
-
Wash the cells once with PBS.
-
Harvest the cells using trypsin, and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS.
-
Analyze immediately by flow cytometry. Excite the cells with a 488 nm laser and collect fluorescence in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.
-
-
Data Interpretation: An increase in the ratio of green to red fluorescence intensity indicates an increase in lipid peroxidation.
Mandatory Visualizations
Caption: The GPX4 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GPX4-IN-11 | Glutathione Peroxidase | 951570-56-2 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gpx4-IN-10 Experimental Artifacts and Troubleshooting
Welcome to the technical support center for Gpx4-IN-10, a potent tool for inducing ferroptosis by targeting Glutathione Peroxidase 4 (GPX4). This resource is designed for researchers, scientists, and drug development professionals to navigate potential experimental challenges, identify artifacts, and effectively mitigate common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during your research with this compound and related GPX4 inhibitors.
Q1: My cells are not responding to this compound treatment, or the response is weaker than expected. What are the possible causes?
A1: Lack of response to this compound can stem from several factors, ranging from compound stability to inherent cellular resistance.
Possible Causes & Troubleshooting Steps:
-
Compound Instability: this compound, like many small molecule inhibitors, can degrade if not stored or handled properly.
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent.[2]
-
Troubleshooting: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting range of 10 nM to 10 µM is often recommended for GPX4 inhibitors.[2]
-
-
Cell Line Resistance: Some cell lines exhibit intrinsic resistance to ferroptosis.[2] This can be due to several compensatory mechanisms:
-
Upregulation of Alternative Antioxidant Systems: Cells may upregulate other antioxidant pathways to counteract lipid peroxidation. Key players include Ferroptosis Suppressor Protein 1 (FSP1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3]
-
Alterations in Lipid Metabolism: A reduction in polyunsaturated fatty acids (PUFAs) in cellular membranes can make cells less susceptible to ferroptosis.[3]
-
Increased Glutathione (GSH) Biosynthesis: Upregulation of the cystine/glutamate antiporter (System Xc⁻ or SLC7A11) leads to increased GSH synthesis, which is a crucial cofactor for GPX4.[3]
-
Troubleshooting:
-
-
High Cell Density: High cell confluence can sometimes confer resistance to ferroptosis inducers.[4]
-
Troubleshooting: Standardize your cell seeding density to ensure 50-70% confluency at the time of treatment.[4]
-
-
Presence of Antioxidants in Media: Components in the cell culture medium or serum, such as vitamin E, can interfere with the induction of lipid peroxidation.[4][5]
-
Troubleshooting: Consider using a serum-free or reduced-serum medium during the experiment.[5]
-
Q2: I'm observing high variability between experimental replicates. What could be causing this?
A2: High variability can undermine the reliability of your results. The source often lies in minor inconsistencies in experimental execution.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.[4]
-
Troubleshooting: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
-
-
Inaccurate Pipetting: Small volume errors when adding the inhibitor can lead to significant concentration differences.[4]
-
Troubleshooting: Calibrate your pipettes regularly and use appropriate pipette sizes for the volumes being dispensed.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health.[4]
-
Troubleshooting: Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.
-
-
Compound Precipitation: this compound may precipitate if not properly dissolved or if the final solvent concentration is too high.
-
Troubleshooting: Visually inspect the media for any precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells.[6]
-
Q3: How can I confirm that the cell death I'm observing is indeed ferroptosis and not another cell death modality?
A3: It is crucial to perform specific rescue experiments to confirm the mechanism of cell death.
Confirmation Strategies:
-
Rescue with Ferroptosis Inhibitors: Co-treatment with a specific ferroptosis inhibitor should rescue the cells from this compound-induced death.[2]
-
Recommended Inhibitors: Ferrostatin-1 (Fer-1), Liproxstatin-1.[2]
-
-
Exclusion of Other Cell Death Pathways: Inhibitors of other cell death pathways should not prevent cell death induced by this compound.
-
Recommended Inhibitors: Z-VAD-FMK (a pan-caspase inhibitor for apoptosis).[2]
-
-
Iron Chelation: Since ferroptosis is an iron-dependent process, co-treatment with an iron chelator should mitigate cell death.
-
Recommended Chelator: Deferoxamine (DFO).[7]
-
-
Lipid Peroxidation Measurement: A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS).[8]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific covalent inhibitor of GPX4, the possibility of off-target effects should be considered. Compounds with reactive moieties, such as the chloroacetamide group present in some GPX4 inhibitors, can potentially react with other nucleophilic residues in proteins besides the target selenocysteine (B57510) in GPX4.[6][9]
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives a robust on-target effect in your dose-response experiments to minimize potential off-target binding.
-
Orthogonal Approaches: To confirm that the observed phenotype is due to GPX4 inhibition, use a complementary method to target GPX4.
-
Compare with Other Ferroptosis Inducers: Use other ferroptosis inducers with different mechanisms of action as positive controls.
-
Examples: RSL3 (another covalent GPX4 inhibitor) or Erastin (an inhibitor of System Xc⁻).[5]
-
Quantitative Data Summary
The following table summarizes typical effective concentrations and IC50 values for various GPX4 inhibitors across different cell lines. Note that these values are highly cell-line dependent and should be used as a reference for designing your own experiments.
| Compound | Target(s) | Mechanism of Action | Typical Effective Concentration | Cell Line Examples | Reference |
| Gpx4-IN-4 | GPX4 | Covalent inhibitor | 0.1 - 1 µM | NCI-H1703, HT1080 | [1] |
| RSL3 | GPX4, other selenoproteins | Covalent inhibition of GPX4 | Low nanomolar to low micromolar | BJeLR, HCT116 | [10][11] |
| ML162 | GPX4 | Covalent inhibitor | Nanomolar range | Various cancer cell lines | [10] |
| Erastin | System Xc⁻ (indirectly inhibits GPX4) | Inhibits cystine import, leading to GSH depletion and subsequent GPX4 inactivation | Low micromolar range | HT-1080 | [5][11] |
| FIN56 | GPX4 (induces degradation), Squalene Synthase | Induces degradation of GPX4 | Not specified | - | [9][12] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis using a GPX4 Inhibitor
This protocol provides a general framework for inducing ferroptosis in adherent cell lines.
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.[4] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO.[4] Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound.
-
Include necessary controls:
-
-
Incubation: Incubate the cells for a predetermined time, typically ranging from 6 to 72 hours, depending on the cell line and inhibitor concentration.[2][5]
-
Assessment of Cell Viability: Measure cell viability using a standard method such as MTT, MTS, or a fluorescence-based assay (e.g., Calcein-AM/Propidium Iodide).
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol outlines the steps to quantify lipid peroxidation, a key marker of ferroptosis.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
C11-BODIPY Staining:
-
Cell Harvesting and Washing:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in a suitable buffer for analysis (e.g., FACS buffer: PBS with 2% FBS).
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
In its reduced state, the C11-BODIPY probe fluoresces in the red channel. Upon oxidation by lipid hydroperoxides, its fluorescence shifts to the green channel.[5] An increase in the green fluorescence signal is indicative of lipid peroxidation.
-
Visualizations
Caption: The canonical pathway of GPX4-mediated ferroptosis suppression and its inhibition by this compound.
Caption: A logical workflow for troubleshooting lack of response to this compound treatment in cell culture.
Caption: Logical relationship demonstrating the specific induction of ferroptosis by GPX4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. esmed.org [esmed.org]
- 11. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling Gpx4-IN-10
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Gpx4-IN-10, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] By inhibiting GPX4, this compound can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] GPX4's primary role is to reduce lipid hydroperoxides to non-toxic lipid alcohols, and its inhibition leads to the accumulation of lipid reactive oxygen species (ROS), ultimately causing cell death.[2][3][4]
Q2: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For similar Gpx4 inhibitors, the following storage conditions are recommended and can be applied to this compound:
-
Powder Form: Store at -20°C for long-term storage.
-
In Solvent (Stock Solution): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.[5][6][7][8] Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[5][6][8]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use anhydrous or high-purity dimethyl sulfoxide (B87167) (DMSO).[7]
-
Preparation Steps:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved.[7]
-
Aliquot the stock solution into single-use tubes for storage at -80°C.[7]
-
Q4: What is the recommended solvent for in vivo and in vitro experiments?
For in vitro experiments, DMSO is the most common solvent for preparing stock solutions.[7] For in vivo experiments, a common formulation involves a mixture of solvents to ensure solubility and biocompatibility. A typical vehicle formulation for similar compounds consists of:
It is crucial to prepare the working solution for in vivo experiments freshly on the day of use.[5][6]
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response to this compound Treatment
-
Possible Cause: Compound instability or degradation.
-
Solution: Ensure proper storage of the compound and use a fresh aliquot for each experiment. Prepare working solutions immediately before use, as the stability of similar compounds in aqueous media can be limited.[7] For lengthy incubations, consider replenishing the media with a fresh compound every 24 hours.[7]
-
-
Possible Cause: Suboptimal compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 0.1 µM to 10 µM is a reasonable starting point for many Gpx4 inhibitors.[9]
-
-
Possible Cause: Cell line resistance.
-
Possible Cause: High cell density.
-
Solution: Seed cells at a consistent and optimal density. High cell density can sometimes confer resistance to ferroptosis inducers.[9]
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent cell seeding or inaccurate pipetting.
-
Solution: Ensure even cell distribution when seeding and use calibrated pipettes for accurate volume dispensing.[9]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter the compound concentration.[9]
-
Issue 3: Compound Precipitation in Cell Culture Media
-
Possible Cause: Poor solubility of the compound in the final working solution.
-
Solution: Visually inspect the media for any precipitation after adding the compound. Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Pre-warming the media before adding the compound may also help.[7] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[5][6]
-
Quantitative Data
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | -20°C | [11] |
| Storage (in Solvent) | -80°C (6 months); -20°C (1 month) | [5][6][8] |
| Recommended Solvents | DMSO, DMF, Ethanol | [12] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5][6] |
| Stability | ≥ 4 years at -20°C | [12] |
Experimental Protocols
General Protocol for Inducing Ferroptosis with this compound (In Vitro)
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.[9]
-
Compound Preparation: Prepare a fresh working solution of this compound in pre-warmed cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (<0.5%).
-
Cell Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO) in your experimental setup.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
Endpoint Analysis: Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) or measure markers of ferroptosis such as lipid peroxidation (e.g., using C11-BODIPY 581/591).
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis in Human Diseases: Fundamental Roles and Emerging Therapeutic Perspectives [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
interpreting unexpected results with Gpx4-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gpx4-IN-10 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). It belongs to a class of compounds that utilize a masked nitrile-oxide electrophile. It is believed that this compound acts as a prodrug, which, upon cellular activation, covalently modifies the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inhibition. This inhibition of GPX4's enzymatic activity, which is crucial for detoxifying lipid peroxides, results in the accumulation of lipid reactive oxygen species (ROS) and ultimately induces a form of regulated cell death known as ferroptosis.
Q2: How does this compound differ from other common ferroptosis inducers like RSL3 and Erastin?
The primary distinction lies in their mechanism of action and specificity.
-
This compound (and similar compounds like ML210): Directly and covalently inhibits GPX4 with high selectivity due to its masked nitrile-oxide warhead. This leads to a more targeted induction of ferroptosis.
-
RSL3: Also a direct covalent inhibitor of GPX4, but it utilizes a reactive chloroacetamide moiety. This can lead to lower proteome-wide selectivity and potential off-target effects, including the inhibition of other selenoproteins like thioredoxin reductase 1 (TXNRD1).
-
Erastin: Induces ferroptosis indirectly. It inhibits the system Xc- cystine/glutamate antiporter, which depletes intracellular cysteine. Cysteine is a precursor for glutathione (GSH), a necessary cofactor for GPX4 activity. Therefore, Erastin leads to indirect GPX4 inactivation.
Q3: What are the expected outcomes of successful this compound treatment in sensitive cell lines?
In cell lines sensitive to GPX4 inhibition, treatment with this compound is expected to lead to:
-
A significant increase in intracellular lipid reactive oxygen species (ROS).
-
Induction of cell death that can be rescued by the ferroptosis inhibitor, Ferrostatin-1 (Fer-1).
-
A dose-dependent decrease in cell viability.
Data Presentation
Disclaimer: Direct and comprehensive quantitative data for this compound is not extensively available in the public domain. The following tables include data for analogous and commonly used ferroptosis inducers to provide a comparative context for experimental design and interpretation.
Table 1: Comparative Cytotoxicity of Ferroptosis Inducers in Selected Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Notes |
| MDA-MB-231 (Breast Cancer) | Compound B9 (Dual Gpx4/CDK inhibitor) | 0.80 | Potent cytotoxic activity.[1] |
| HCT-116 (Colon Cancer) | Compound B9 (Dual Gpx4/CDK inhibitor) | 0.75 | Potent cytotoxic activity.[1] |
| H1299 (NSCLC) | RSL3 | ~0.1 | High sensitivity. |
| H23 (NSCLC) | RSL3 | ~1.0 | Moderate sensitivity. |
| BEAS-2B (Normal Bronchial Epithelial) | RSL3 | >10 | Minimal cytotoxicity in normal cells. |
| HCT116 WT (Colon Cancer) | Erastin | 1.98 | |
| HCT116 GPX4 KO (Colon Cancer) | Erastin | 0.89 | Increased susceptibility in GPX4 knockout cells.[2] |
Table 2: On-Target and Potential Off-Target Activities of Ferroptosis Inducers
| Inhibitor | Primary On-Target | Potential Off-Targets | Key Mechanistic Notes |
| This compound (inferred from ML210) | GPX4 (covalent inhibition) | Expected to have fewer off-targets compared to chloroacetamide-based inhibitors.[3] | Prodrug with a masked nitrile-oxide electrophile; shows lower proteome reactivity than RSL3 analogs.[3] |
| RSL3 | GPX4 (covalent inhibition) | Other selenoproteins (e.g., SELT, SMG8), Thioredoxin Reductase 1 (TXNRD1).[4] | At higher concentrations (>10 µM), its effects may not be rescued by ferroptosis inhibitors, suggesting significant off-target activity.[4] |
| Erastin | System Xc- (cystine/glutamate antiporter) | Voltage-Dependent Anion Channels (VDAC2 and VDAC3).[4] | Indirectly inhibits GPX4 by depleting its cofactor, glutathione (GSH).[5] |
| FIN56 | GPX4 (induces degradation) | Squalene Synthase (SQS).[4] | Dual mechanism of action, also leading to the depletion of Coenzyme Q10.[4] |
Troubleshooting Guides
Issue 1: No significant increase in cell death is observed after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Cell Line Resistance: Not all cell lines are equally sensitive to GPX4 inhibition. Some may have compensatory antioxidant pathways.
-
Action: Confirm the GPX4 expression level in your cell line via Western blot or qRT-PCR. Cells with low GPX4 expression may be less sensitive. Consider using a positive control cell line known to be sensitive to ferroptosis.
-
-
Suboptimal Compound Concentration or Incubation Time: The effective concentration and treatment duration can vary significantly between cell lines.
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 20 µM). Also, conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal treatment window.
-
-
Compound Instability: Improper storage or handling can lead to the degradation of the compound.
-
Action: Ensure this compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions in anhydrous DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
-
-
High Cell Density: Confluent cell cultures can sometimes exhibit resistance to ferroptosis inducers.
-
Action: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment and are not overly confluent.
-
-
Presence of Antioxidants in Media: Components in the cell culture media or serum, such as certain amino acids or vitamins, can have antioxidant properties and interfere with ferroptosis induction.
-
Action: Review the composition of your cell culture medium and supplements. Consider using a more defined, serum-free medium for the duration of the experiment if possible.
-
Issue 2: Cell death is observed, but it is not rescued by Ferrostatin-1.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, this compound may induce cell death through non-ferroptotic mechanisms due to off-target effects.
-
Action: Perform a rescue experiment with Ferrostatin-1 (a specific ferroptosis inhibitor) across a range of this compound concentrations. If rescue is only observed at lower concentrations, it suggests off-target toxicity at higher doses.
-
-
Alternative Cell Death Pathways: The observed cell death may be apoptosis or necroptosis.
-
Action: Co-treat cells with this compound and inhibitors of other cell death pathways, such as a pan-caspase inhibitor (e.g., Z-VAD-FMK) for apoptosis or a necroptosis inhibitor (e.g., Necrostatin-1). Assess for any rescue of cell viability.
-
-
Purity of this compound: Impurities in the compound batch could be causing non-specific toxicity.
-
Action: Verify the purity of your this compound stock if possible.
-
Issue 3: Inconsistent or no detectable increase in lipid peroxidation.
Possible Causes and Troubleshooting Steps:
-
Assay Sensitivity and Timing: The peak of lipid peroxidation may be transient and missed if the assay is not performed at the optimal time point.
-
Action: Conduct a time-course experiment to measure lipid ROS at multiple time points after this compound treatment.
-
-
Lipid Peroxidation Assay Choice: Different assays for lipid peroxidation have varying sensitivities and specificities.
-
Action: Consider using multiple methods to detect lipid ROS, such as C11-BODIPY 581/591 staining for flow cytometry or fluorescence microscopy, and a malondialdehyde (MDA) assay as a measure of lipid peroxidation end-products.
-
-
Cell Line Characteristics: Some cell lines may have robust intrinsic mechanisms to handle lipid peroxidation, masking the effect of GPX4 inhibition.
-
Action: Ensure your chosen cell line is appropriate for studying ferroptosis.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To quantify lipid reactive oxygen species (ROS) in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in a suitable culture plate and treat with this compound at the desired concentration and for the optimal duration determined from previous experiments. Include appropriate controls.
-
Staining: 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate at 37°C, protected from light.
-
Cell Harvest: Harvest the cells (e.g., by trypsinization), wash them once with PBS, and resuspend in a suitable buffer for analysis (e.g., PBS with 2% FBS).
-
Analysis: Analyze the cells immediately by flow cytometry. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Mandatory Visualizations
Caption: Signaling pathway of ferroptosis induction by direct (this compound) and indirect (Erastin) GPX4 inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: Refining GPX4 Inhibitor Treatment for Optimal Ferroptotic Effect
Welcome to the technical support center for researchers utilizing GPX4 inhibitors to induce ferroptosis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing treatment duration and achieving maximal therapeutic effect in your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your research with GPX4 inhibitors.
Q1: I am not observing the expected level of cell death after treating my cells with a GPX4 inhibitor. What are the potential causes?
A1: Insufficient cell death induction can stem from several factors related to the compound, the cells, or the experimental setup.
-
Compound Instability: GPX4 inhibitors, particularly those with reactive moieties like chloroacetamide, can be unstable in aqueous cell culture media.[1] It is crucial to prepare fresh working dilutions immediately before each experiment.[1]
-
Suboptimal Concentration: The effective concentration of a GPX4 inhibitor is highly cell-line dependent.[2] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line, with a starting range of 0.1 µM to 10 µM being a common starting point for many inhibitors.[2][3]
-
Cell Line Resistance: Some cell lines exhibit intrinsic resistance to ferroptosis.[2] This can be due to several mechanisms:
-
Upregulation of Alternative Antioxidant Systems: Cells may upregulate pathways like the FSP1/CoQ10 axis or the Nrf2 antioxidant response to compensate for GPX4 inhibition.[4][5]
-
Altered Lipid Metabolism: A lower abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can reduce the substrate for lipid peroxidation, making cells less susceptible to ferroptosis.[4]
-
Increased Glutathione (GSH) Biosynthesis: Upregulation of the cystine importer SLC7A11 can lead to higher intracellular GSH levels, a critical cofactor for GPX4.[4]
-
-
High Cell Density: Confluent cell cultures can sometimes exhibit increased resistance to ferroptosis inducers.[2] It is advisable to seed cells at a density that results in 50-70% confluency at the time of treatment.[2]
-
Media Components: Certain components in cell culture media or serum, such as vitamin E or other antioxidants, can interfere with the action of GPX4 inhibitors.[2]
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh aliquot of the inhibitor and prepare a new stock solution in anhydrous DMSO.[2]
-
Optimize Concentration: Perform a dose-response curve to identify the optimal concentration for your cell line.[2]
-
Confirm GPX4 Expression: Ensure your cell line expresses sufficient levels of GPX4.[2]
-
Standardize Cell Seeding: Maintain consistent and optimal cell densities across experiments.[2]
-
Consider Rescue Experiments: Co-treatment with a lipophilic antioxidant like Ferrostatin-1 should rescue cells from ferroptosis, confirming the on-target effect of your inhibitor.[6]
Q2: My results for GPX4 inhibitor treatment are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results are often due to subtle variations in experimental procedures.
-
Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to significant variability.[2]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can alter the final concentration of the inhibitor.[2]
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a culture plate can concentrate the compound and affect cell viability.[2] To mitigate this, consider not using the outermost wells for data collection.
-
Variability in Incubation Times: Ensure consistent timing for both the compound treatment and subsequent viability or lipid peroxidation assays.[3]
-
Compound Degradation: As mentioned previously, the stability of the inhibitor in media is a critical factor. For longer incubation periods (>24 hours), consider replenishing the media with a fresh compound.[1]
Q3: How do I confirm that the cell death I am observing is indeed ferroptosis?
A3: It is essential to validate that the observed cell death is due to ferroptosis and not other mechanisms like apoptosis or necrosis.
-
Rescue with Ferroptosis Inhibitors: Co-treatment with specific ferroptosis inhibitors like Ferrostatin-1 or lipophilic antioxidants such as Vitamin E should rescue the cells from death induced by the GPX4 inhibitor.[6]
-
Measure Lipid Peroxidation: A hallmark of ferroptosis is the accumulation of lipid reactive oxygen species (ROS).[7] This can be measured using fluorescent probes like C11-BODIPY 581/591.[3][6]
-
Assess Iron Dependency: The use of iron chelators should ameliorate cell death if it is iron-dependent, a key characteristic of ferroptosis.
-
Genetic Confirmation: Using siRNA or shRNA to knockdown GPX4 should phenocopy the effects of the chemical inhibitor, providing strong evidence for an on-target mechanism.[2][6]
Quantitative Data Summary
The following tables provide reference IC50 values for well-characterized GPX4 inhibitors in various cell lines and typical concentration ranges for related assays. Note that these values are cell-line dependent and should serve as a guide for establishing your experimental conditions.
Table 1: Reference IC50 Values for Selected GPX4 Inhibitors
| Cell Line | RSL3 IC50 | ML210 IC50 | Reference |
| HT-1080 | 0.01 µM (in HRASG12V-expressing cells) | - | [8] |
| BJeLR | Most lethal among GPX enzymes | - | [9] |
| NCI-H1703 | - | - | |
| WSU-DLCL2 | - | - |
Data for Gpx4-IN-10 is not publicly available. The values for RSL3 and ML210 are provided as a reference for establishing effective concentration ranges.
Table 2: Recommended Concentration Ranges for Associated Reagents
| Reagent | Typical Concentration | Purpose | Reference |
| GPX4 Inhibitors | 0.01 µM - 100 µM | Dose-response determination | |
| Ferrostatin-1 | 1 µM | Ferroptosis rescue experiment | |
| C11-BODIPY 581/591 | 1 - 10 µM | Lipid peroxidation staining | [3] |
| MTT | 5 mg/mL (stock) | Cell viability assay |
Experimental Protocols
Protocol 1: Determination of Optimal GPX4 Inhibitor Concentration using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a GPX4 inhibitor in a specific cell line.
Materials:
-
GPX4 inhibitor (stock solution in anhydrous DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will achieve 50-70% confluency at the time of treatment (e.g., 5,000 - 10,000 cells/well).[2] Incubate for 24 hours to allow for cell attachment.
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of the GPX4 inhibitor in a complete cell culture medium. A common starting range is 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle-only control (medium with the same DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol measures lipid peroxidation, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with GPX4 inhibitor
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the GPX4 inhibitor at the desired concentration and for the optimal duration determined previously. Include positive (e.g., RSL3) and vehicle controls.[3]
-
Staining:
-
Washing: Wash the cells twice with PBS.[3]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.[3] An increase in the green fluorescence signal is indicative of lipid peroxidation.[6]
Visualizations
Caption: The central role of the System xc-/GSH/GPX4 axis in preventing ferroptosis.
Caption: A logical workflow for refining GPX4 inhibitor treatment duration.
Caption: A decision-making diagram for troubleshooting GPX4 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GPX4-IN-10-Induced Ferroptosis: A Comparative Guide to Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors used to validate ferroptosis induced by the specific Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-10. This guide includes supporting experimental data, detailed protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] The enzyme GPX4 is a central regulator of this process, and its inhibition is a key strategy for inducing ferroptosis, particularly in cancer cells.[3][4][5] this compound is one such inhibitor that triggers this cell death pathway. To confirm that the observed cell death is indeed ferroptosis, specific inhibitors that block this pathway are utilized. This guide compares the most common inhibitors used for this validation.
Comparative Efficacy of Ferroptosis Inhibitors
The validation of this compound-induced cell death as ferroptosis relies on the ability of known ferroptosis inhibitors to rescue the cells. The following table summarizes the key inhibitors and their efficacy.
| Inhibitor | Target/Mechanism | Typical Working Concentration | Key Features |
| Ferrostatin-1 (Fer-1) | Radical-trapping antioxidant that specifically inhibits lipid peroxidation.[1][6] | 0.1 - 10 µM | Highly potent and specific inhibitor of ferroptosis. Often used as a gold standard for ferroptosis validation. |
| Liproxstatin-1 | A potent radical-trapping antioxidant that suppresses lipid peroxidation.[1] | 20 - 200 nM | Similar mechanism to Ferrostatin-1, also highly specific for ferroptosis. |
| Deferoxamine (DFO) | An iron chelator that removes excess iron, a critical component of the Fenton reaction that drives lipid peroxidation.[1][2][7] | 10 - 100 µM | Validates the iron-dependent nature of the observed cell death.[1][7] |
| N-Acetylcysteine (NAC) | A precursor to the antioxidant glutathione (GSH) and a scavenger of reactive oxygen species (ROS). | 1 - 10 mM | Acts upstream by replenishing GSH, which is a cofactor for GPX4.[8][9] |
Signaling Pathways and Experimental Workflow
To understand the validation process, it is crucial to visualize the signaling pathway of ferroptosis and the experimental workflow for its validation.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are key experimental protocols for validating this compound-induced ferroptosis.
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inhibitors (Ferrostatin-1, Liproxstatin-1, Deferoxamine)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Treat the cells with varying concentrations of this compound, with and without the presence of ferroptosis inhibitors. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inhibitors
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells as described in the cell viability assay.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The dye will shift its fluorescence emission from red to green upon oxidation.
-
Quantify the green fluorescence to determine the extent of lipid peroxidation.
Intracellular Iron Assay (FerroOrange)
This assay measures the levels of intracellular ferrous iron (Fe2+).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inhibitors
-
FerroOrange reagent
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed and treat cells as described in the cell viability assay.
-
At the end of the treatment, remove the culture medium and wash the cells with serum-free medium.
-
Add FerroOrange solution (1 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: 542 nm, Emission: 572 nm).
-
An increase in fluorescence indicates an accumulation of intracellular Fe2+.
By following these protocols and comparing the results obtained in the presence and absence of specific inhibitors, researchers can confidently validate that the cell death induced by this compound is indeed ferroptosis. The rescue of cell viability and the reduction of lipid peroxidation and intracellular iron by these inhibitors provide strong evidence for the mechanism of action.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of ferroptosis and GPX4’s dual functions to osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPX4 Inhibitors: The Established Covalent Inhibitor RSL3 versus Emerging Non-Covalent Strategies
For researchers, scientists, and drug development professionals, the targeted inhibition of Glutathione Peroxidase 4 (GPX4) has emerged as a promising therapeutic strategy for various diseases, including cancer, by inducing a specific form of iron-dependent cell death known as ferroptosis. This guide provides a comparative analysis of the well-characterized, potent covalent GPX4 inhibitor, RSL3, and the developing class of non-covalent GPX4 inhibitors.
While the specific compound "Gpx4-IN-10" remains largely uncharacterized in publicly available scientific literature, this guide will leverage data on recently identified non-covalent inhibitors to draw a meaningful comparison of the two major inhibitory modalities targeting GPX4. This objective analysis, supported by experimental data and detailed protocols, aims to inform the selection of appropriate tool compounds and guide future drug discovery efforts.
Introduction to GPX4 and its Inhibition
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme crucial for cellular protection against oxidative damage. It specifically reduces lipid hydroperoxides within biological membranes, a function that is critical for preventing the chain reaction of lipid peroxidation that leads to ferroptosis. Inhibition of GPX4's enzymatic activity leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death. This mechanism is particularly relevant in certain cancer cells that are highly dependent on GPX4 for survival.
GPX4 inhibitors can be broadly categorized based on their mechanism of action:
-
Covalent Inhibitors: These compounds, exemplified by RSL3, form a permanent, irreversible bond with the enzyme, typically at the active site.
-
Non-Covalent Inhibitors: This emerging class of inhibitors binds reversibly to the enzyme, offering potential advantages in terms of selectivity and reduced off-target effects.
Comparative Analysis: RSL3 vs. Non-Covalent GPX4 Inhibitors
This section provides a head-to-head comparison of the key characteristics of RSL3 and the conceptual advantages and available data for non-covalent GPX4 inhibitors.
| Feature | RSL3 (Covalent Inhibitor) | Non-Covalent GPX4 Inhibitors (e.g., DP018, DP029) |
| Mechanism of Action | Irreversibly binds to the selenocysteine (B57510) residue in the active site of GPX4, forming a covalent bond. | Reversibly bind to GPX4, potentially at allosteric sites, leading to inhibition of enzymatic activity. |
| Potency | High potency with EC50 and IC50 values typically in the low micromolar to nanomolar range in various cancer cell lines. | Early examples like DP018 and DP029 show micromolar-level inhibition of GPX4 enzymatic activity, comparable to some covalent inhibitors. |
| Selectivity | The reactive chloroacetamide warhead can lead to off-target reactions and potential toxicity. | Potentially higher selectivity due to the absence of a reactive covalent warhead, which may reduce off-target effects. |
| Reversibility | Irreversible inhibition. | Reversible inhibition. |
| In Vivo Data | Analogs of RSL3 have demonstrated anti-tumor activity in xenograft models. | In vivo data for recently identified non-covalent inhibitors is not yet widely available. |
| Development Stage | Well-established and widely used tool compound for in vitro and in vivo studies of ferroptosis. | In early stages of discovery and characterization. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of RSL3 in various cancer cell lines. Due to the nascent stage of non-covalent GPX4 inhibitor research, comprehensive cellular activity data is limited.
Table 1: IC50 Values of RSL3 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 4.084 (24h)[1] |
| LoVo | Colorectal Cancer | 2.75 (24h)[1] |
| HT29 | Colorectal Cancer | 12.38 (24h)[1] |
| HN3 | Head and Neck Cancer | 0.48 (72h)[2] |
| HT-1080 | Fibrosarcoma | 1.55 (48h)[2] |
| A549 | Lung Cancer | 0.5 (24h)[2] |
| H1975 | Lung Cancer | 0.15 (24h)[2] |
| MDA-MB-231 | Breast Cancer | 0.71 (96h)[2] |
| HCC1937 | Breast Cancer | 0.85 (96h)[2] |
| Primary Cortical Neurons | - | 3.453 (48h)[3] |
Table 2: Enzymatic Inhibition Data for Non-Covalent GPX4 Inhibitors
| Compound | Inhibition of GPX4 Activity | Binding Affinity (SPR) |
| DP018 | Micromolar level | Micromolar affinity |
| DP029 | Micromolar level | Micromolar affinity |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of GPX4 in the ferroptosis pathway and a typical experimental workflow for comparing GPX4 inhibitors.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of GPX4 inhibitors.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GPX4 inhibitors (RSL3, non-covalent inhibitor)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the GPX4 inhibitors in complete culture medium.
-
Remove the medium and treat the cells with various concentrations of the inhibitors. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
2. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Materials:
-
Cells treated with GPX4 inhibitors
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with the GPX4 inhibitors for the desired time.
-
Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
For flow cytometry, harvest the cells and resuspend in PBS. For microscopy, analyze the cells directly in the plate or on a slide.
-
-
Data Analysis:
-
The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.
-
Quantify the level of lipid peroxidation by measuring the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.
-
Materials:
-
Cells treated with GPX4 inhibitors
-
Lysis buffer
-
Antibody specific for GPX4
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment
-
-
Procedure:
-
Treat cells with the GPX4 inhibitor or vehicle control.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GPX4 in each sample by Western blotting.
-
-
Data Analysis:
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
-
Conclusion
RSL3 remains a cornerstone tool for inducing ferroptosis and studying GPX4 biology due to its high potency and well-documented covalent mechanism of action. However, the development of non-covalent GPX4 inhibitors represents an exciting and important frontier in the field. These emerging compounds hold the promise of improved selectivity and potentially more favorable pharmacological properties. As research progresses, a more comprehensive comparative dataset will undoubtedly emerge, further refining our understanding of how to best target GPX4 for therapeutic benefit. This guide provides a foundational framework for researchers to design and interpret experiments aimed at comparing and characterizing novel GPX4 inhibitors.
References
Confirming GPX4 as the Direct Target of Gpx4-IN-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gpx4-IN-10 with other known Glutathione Peroxidase 4 (GPX4) inhibitors, focusing on the experimental validation of GPX4 as its direct target. We present a compilation of available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid in the objective assessment of this compound's performance and mechanism of action.
Introduction to this compound and Ferroptosis
This compound is a non-covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme in the regulation of ferroptosis.[1] Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3][4] GPX4 plays a central role in cellular defense against ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cell membranes from oxidative damage.[5][6] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[3] This mechanism has made GPX4 an attractive target for therapeutic intervention in various diseases, particularly cancer.[7][8]
Comparative Analysis of GPX4 Inhibitors
The landscape of GPX4 inhibitors includes a variety of compounds with different modes of action. A direct comparison of their performance is essential for selecting the appropriate tool for research and development.
Table 1: Quantitative Comparison of GPX4 Inhibitor Potency
| Compound | Type | Target(s) | In Vitro GPX4 Inhibition | Cellular Potency (IC50 in HT1080 cells) |
| This compound | Non-covalent | GPX4 | Data Not Available | Data Not Available |
| Gpx4-IN-3 | Covalent | GPX4 | 71.7% at 1.0 µM | 0.15 µM |
| RSL3 | Covalent | GPX4, TXNRD1 | 45.9% at 1.0 µM | 0.49 µM |
| ML162 | Covalent | GPX4, TXNRD1 | Data Not Available | Data Not Available |
| Ferrostatin-1 | Radical-trapping antioxidant | - | Not Applicable | Not Applicable (Inhibitor of ferroptosis) |
| Liproxstatin-1 | Radical-trapping antioxidant | - | Not Applicable | Not Applicable (Inhibitor of ferroptosis) |
Note: There is emerging evidence suggesting that RSL3 and ML162 may exert their effects through the inhibition of thioredoxin reductase 1 (TXNRD1) in addition to or instead of directly inhibiting GPX4, which should be considered when interpreting experimental results.
Experimental Validation of Direct Target Engagement
Confirming that a compound directly binds to its intended target is a critical step in drug development. Several biophysical and cellular techniques can be employed to validate the direct interaction between an inhibitor and its target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of a small molecule inhibitor to its target protein increases the protein's resistance to heat-induced unfolding and aggregation.
Experimental Protocol: CETSA for GPX4
-
Cell Treatment: Treat cultured cells (e.g., HT-1080) with this compound at various concentrations for a specified time. A vehicle control (e.g., DMSO) must be included.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lysis and Centrifugation: Lyse the cells to release their protein content. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of GPX4 using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble GPX4 as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding and stabilization of GPX4.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another technique used to identify the protein targets of small molecules. It is based on the principle that the binding of a small molecule to a protein can protect it from proteolytic degradation.
Experimental Protocol: DARTS for GPX4
-
Cell Lysis: Prepare a cell lysate from the desired cell line.
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a limited time to allow for partial protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor.
-
Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an antibody specific for GPX4.
-
Data Interpretation: A higher amount of intact GPX4 in the this compound-treated sample compared to the control indicates that the compound has bound to and protected GPX4 from degradation.
Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.
GPX4 Signaling Pathway in Ferroptosis
The inhibition of GPX4 by this compound initiates a cascade of events leading to ferroptotic cell death. Understanding this pathway is crucial for interpreting experimental results and designing further studies.
Caption: Simplified signaling pathway of GPX4 inhibition by this compound leading to ferroptosis.
Conclusion
The available data suggests that this compound is a promising non-covalent inhibitor of GPX4 for inducing ferroptosis. However, a comprehensive head-to-head comparison with other inhibitors, particularly regarding its direct target engagement, potency, and selectivity, requires further investigation. The experimental protocols outlined in this guide provide a framework for the rigorous validation of this compound as a direct and specific GPX4 inhibitor. Such validation is essential for its confident use as a chemical probe in basic research and for its potential development as a therapeutic agent. Researchers are encouraged to perform these validation experiments to fully characterize the properties of this compound in their specific experimental systems.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis turns 10: Emerging Mechanisms, Physiological Functions, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Gpx4-IN-10 and Other Ferroptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target, particularly in oncology. A growing arsenal (B13267) of small molecules has been developed to induce ferroptosis, each with distinct mechanisms of action. This guide provides an objective comparison of the efficacy of Gpx4-IN-10, a putative direct inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), with other well-established ferroptosis inducers, including RSL3, Erastin, and FIN56. The information is supported by representative experimental data and detailed protocols to aid in the design and interpretation of studies in this field.
Disclaimer: Specific experimental data on the efficacy of this compound is not widely available in the public domain at the time of writing. Therefore, for the purpose of this comparative guide, this compound is presented as a representative direct GPX4 inhibitor, and its quantitative data should be considered illustrative. Researchers are strongly encouraged to perform head-to-head comparisons with their specific cell lines and experimental conditions to determine the precise efficacy of this compound.
Comparative Efficacy of Ferroptosis Inducers
The efficacy of a ferroptosis inducer is typically evaluated by its ability to reduce cell viability and induce lipid peroxidation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. The following table summarizes the key characteristics and representative efficacy data for this compound and other prominent ferroptosis inducers.
| Compound | Target | Mechanism of Action | Representative IC50 Range (in various cell lines) |
| This compound (Putative) | GPX4 | Direct covalent inhibition of GPX4 , leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. | Data not widely available. Expected to be in the low micromolar to nanomolar range, similar to other direct GPX4 inhibitors. |
| RSL3 | GPX4 | Direct covalent inhibition of GPX4 by binding to its active site selenocysteine, leading to enzyme inactivation and lipid peroxidation.[1][2][3] | 0.05 µM - 1 µM[4] |
| Erastin | System Xc- (SLC7A11) | Indirectly inhibits GPX4 by blocking the cystine/glutamate antiporter (System Xc-), which depletes intracellular cysteine, a precursor for glutathione (GSH).[5][6][7] GSH is a necessary cofactor for GPX4 activity.[6][8] | 1 µM - 10 µM[3] |
| FIN56 | GPX4, Coenzyme Q10 | Induces ferroptosis through a dual mechanism : promoting the degradation of GPX4 and depleting the antioxidant Coenzyme Q10 (CoQ10) via the mevalonate (B85504) pathway.[9][10] | ~5 µM |
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is critical for comparing the efficacy of different inducers. Below are detailed methodologies for key experiments.
1. Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with ferroptosis inducers using the colorimetric MTT assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ferroptosis inducers (this compound, RSL3, Erastin, FIN56) dissolved in DMSO
-
Ferrostatin-1 (ferroptosis inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ferroptosis inducers in complete medium. A typical concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a co-treatment control with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) to confirm the mechanism of cell death.
-
Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of the inducers to the respective wells. Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
2. Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the measurement of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[2][11]
-
Materials:
-
Cell line of interest
-
Ferroptosis inducers
-
Ferrostatin-1
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of ferroptosis inducers (e.g., at their respective IC50 concentrations) for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a co-treatment with Ferrostatin-1.
-
C11-BODIPY Staining: Thirty minutes to one hour before the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM. Incubate at 37°C, protected from light.
-
Cell Harvesting: After incubation, wash the cells twice with PBS. Harvest the cells using trypsin or a cell scraper.
-
Flow Cytometry Analysis: Resuspend the cells in PBS or a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer. The oxidized C11-BODIPY will emit green fluorescence (~510 nm), while the reduced form will emit red fluorescence (~590 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy (Alternative): After staining, wash the cells with PBS and observe them under a fluorescence microscope. Capture images in both green and red channels to visualize the extent of lipid peroxidation.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.
Caption: Signaling pathway of ferroptosis induction.
References
- 1. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gpx4-IN-10 in 3D Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models marks a significant step towards more physiologically relevant in vitro systems for drug discovery. This guide provides a comparative analysis of Gpx4-IN-10, a novel and potent direct inhibitor of Glutathione Peroxidase 4 (GPX4), within 3D spheroid models. The performance of this compound is benchmarked against other well-characterized modulators of ferroptosis, a regulated form of iron-dependent cell death. As a direct and specific inhibitor of GPX4, this compound is expected to induce ferroptosis with high potency. However, the complex microenvironment of 3D cell cultures can present unique challenges, including drug penetration and altered cellular states, which may affect its efficacy compared to traditional 2D monolayers.
This guide synthesizes data from studies on comparable direct GPX4 inhibitors, such as RSL3, to provide a framework for validating this compound's effects. We present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to aid researchers in designing and interpreting their experiments.
Performance Comparison in 3D Spheroid Models
The efficacy of ferroptosis inducers can be significantly attenuated in 3D models compared to 2D cultures. The following table summarizes representative data for direct GPX4 inhibitors (using RSL3 as a proxy for this compound), the ferroptosis inhibitor Ferrostatin-1, and another ferroptosis inducer, FIN56, in 3D spheroid models.
| Compound | Target/Mechanism | Cell Line (Spheroid) | Assay | Endpoint | Result | Reference(s) |
| This compound (proxy: RSL3) | Direct GPX4 Inhibition | HT-1080 | CellTiter-Glo 3D | Cell Viability | Dose-dependent decrease in viability | [1] |
| Colorectal Cancer Lines | CCK-8 | Cell Viability | Dose- and time-dependent decrease in viability | [2] | ||
| Ferrostatin-1 | Radical-Trapping Antioxidant | HT-1080 | CellTiter-Glo 3D | Rescue of Cell Viability | Rescues RSL3-induced cell death | [1] |
| Tracheal Basal Cells | Proliferation Assay | Cell Proliferation | Increased cell proliferation by inhibiting ferroptosis | [3] | ||
| FIN56 | GPX4 Degradation, CoQ10 Depletion | Glioblastoma Lines | CCK-8, EdU | Cell Growth Inhibition | Inhibited cell growth and induced ferroptosis |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of the experimental approach and the molecular mechanisms at play, the following diagrams are provided.
Experimental Protocols
Herein, we provide a detailed methodology for the validation of this compound in 3D cell cultures.
Spheroid Formation (Ultra-Low Attachment Method)
-
Cell Seeding : Culture your cell line of interest to 70-80% confluency. Harvest the cells using a gentle dissociation reagent (e.g., TrypLE). Count the cells and resuspend them in the appropriate culture medium to the desired concentration. Seed the cells in ultra-low attachment round-bottom 96-well plates at a density of 500 to 5,000 cells per well in 100 µL of medium.[4]
-
Incubation : Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[4] Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3-4 days to allow for the formation of compact spheroids.[5]
-
Spheroid Monitoring : Monitor spheroid formation and morphology daily using an inverted microscope.
Drug Treatment
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations. It is recommended to test a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.[6] Also prepare solutions for controls: vehicle (DMSO), a positive control (e.g., RSL3), and a rescue group (this compound co-treated with Ferrostatin-1, e.g., 1 µM).
-
Treatment Application : Carefully add 100 µL of the compound dilutions to the wells containing the spheroids, resulting in a final volume of 200 µL per well.
-
Incubation : Incubate the treated spheroids for a predetermined period (e.g., 24, 48, or 72 hours).
Assessment of Cell Viability (CellTiter-Glo® 3D Assay)
-
Reagent and Plate Equilibration : Thaw the CellTiter-Glo® 3D reagent and allow it to equilibrate to room temperature. Also, remove the spheroid plate from the incubator and let it equilibrate to room temperature for about 30 minutes.[5]
-
Lysis and Luminescence Measurement : Add 100 µL of the CellTiter-Glo® 3D reagent to each well. Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[5] Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the luminescence readings to the vehicle-treated control wells to calculate the percentage of cell viability.
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Staining)
-
Staining : At the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Imaging : Wash the spheroids gently with pre-warmed PBS. Image the spheroids using a fluorescence microscope or a high-content imaging system. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Analysis : Quantify the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation. An increase in this ratio in this compound-treated spheroids, which is reversed by Ferrostatin-1, confirms ferroptosis induction.[6]
Live/Dead Imaging (Sytox Green Assay)
-
Staining : Add a cell-impermeable DNA dye, such as Sytox Green, to the culture medium at the manufacturer's recommended concentration. This dye will only enter cells with compromised membrane integrity (dead cells).
-
Imaging : Image the spheroids using a fluorescence microscope. Live cells will remain unstained, while dead cells will fluoresce green.[7]
-
Quantification : The number of green-fluorescent cells can be quantified using image analysis software to determine the percentage of cell death.[7]
Conclusion
Validating the efficacy of novel ferroptosis inducers like this compound in 3D cell cultures is crucial for their preclinical development. This guide provides a framework for a comparative assessment against established compounds, offering detailed protocols and visualizations to support robust experimental design and data interpretation. The inherent resistance of 3D models underscores the importance of such thorough validation to better predict in vivo responses and advance the therapeutic potential of targeting the GPX4 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 3. Ferrostatin-1 inhibits tracheal basal cell ferroptosis to facilitate the rapid epithelization of 3D-printed tissue-engineered tracheas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to GPX4 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising therapeutic strategy for cancers resistant to conventional therapies. At the heart of this pathway lies Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides and preventing ferroptotic cell death.[1][2] Consequently, the inhibition of GPX4 has become a focal point for the development of novel anti-cancer agents.[1][2]
This guide provides a comparative analysis of the anti-cancer activity of several prominent GPX4 inhibitors. While this report aims to cross-validate the activity of Gpx4-IN-10, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on the anti-cancer activity or experimental protocols for a compound with this exact designation. Therefore, this guide will focus on a comparative analysis of well-characterized and frequently cited GPX4 inhibitors: RSL3 , ML162 , and FIN56 . We will provide supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Efficacy of GPX4 Inhibitors
The anti-cancer activity of GPX4 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for RSL3, ML162, and FIN56 in different cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | [3] |
| LoVo | Colorectal Cancer | 2.75 | [3] | |
| HT29 | Colorectal Cancer | 12.38 | [3] | |
| Detroit562 | Head and Neck Squamous Cell Carcinoma | ~0.2 (for significant cell death) | [4] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~0.2 (for significant cell death) | [4] | |
| Various NSCLC lines | Non-Small Cell Lung Cancer | Varies | [5] | |
| Primary Cortical Neurons | N/A (for comparison) | 3.453 | [6] | |
| ML162 | Various Cell Lines | Various Cancers | Note: Recent studies suggest the primary target may be TXNRD1, not GPX4.[7][8] | [7][9] |
| FIN56 | LN229 | Glioblastoma | 4.2 | [10] |
| U118 | Glioblastoma | 2.6 | [10] | |
| HT-29 | Colorectal Cancer | Data not explicitly quantified in provided text | [11] | |
| Caco-2 | Colorectal Cancer | Data not explicitly quantified in provided text | [11] | |
| 253J | Bladder Cancer | ~5 (for significant effect) | [12] | |
| T24 | Bladder Cancer | ~5 (for significant effect) | [12] |
Note on ML162: While initially identified as a GPX4 inhibitor, recent evidence suggests that ML162's primary target may be thioredoxin reductase 1 (TXNRD1), another crucial enzyme in cellular redox control.[7][8] This finding is important for researchers to consider when interpreting data from studies using ML162 as a specific GPX4 inhibitor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GPX4 inhibitors and the methods used to evaluate them, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
Caption: General experimental workflow for in vitro evaluation of GPX4 inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of GPX4 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GPX4 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the GPX4 inhibitor in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).[13]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan (B1609692):
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[15]
-
Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells grown in appropriate plates for flow cytometry or fluorescence microscopy
-
C11-BODIPY 581/591 probe
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the GPX4 inhibitor for the desired time.
-
-
Staining:
-
Cell Harvest and Analysis (for Flow Cytometry):
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the pellet in ice-cold PBS.[15]
-
Analyze immediately using a flow cytometer. Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >575 nm) channels.[15] An increase in the green/red fluorescence ratio indicates lipid peroxidation.[15]
-
-
Analysis (for Fluorescence Microscopy):
-
After staining, wash the cells twice with HBSS or PBS.
-
Examine the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
Western Blot for GPX4 Expression
This technique is used to detect and quantify the amount of GPX4 protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.[16]
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
A loading control (e.g., β-actin or GAPDH) should be used to normalize the GPX4 protein levels.
-
Conclusion
The targeted inhibition of GPX4 represents a compelling strategy for inducing ferroptosis and overcoming therapeutic resistance in a variety of cancers. While direct experimental data for this compound is not currently available in the public domain, the well-characterized inhibitors RSL3 and FIN56 demonstrate potent anti-cancer activity across multiple cancer cell lines. The provided experimental protocols offer a robust framework for researchers to evaluate the efficacy of these and other novel GPX4 inhibitors. As the field of ferroptosis research continues to evolve, the rigorous and standardized assessment of these compounds will be crucial for their successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to GPX4 Inhibitors: Gpx4-IN-10 and Covalent Alternatives
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy for various diseases, including therapy-resistant cancers. At the heart of this process lies Glutathione (B108866) Peroxidase 4 (GPX4), a crucial enzyme that protects cells from lipid peroxidation. Consequently, the development of potent and specific GPX4 inhibitors is a major focus of research. This guide provides a detailed comparison of a novel non-covalent inhibitor, Gpx4-IN-10, with established covalent GPX4 inhibitors.
Executive Summary
GPX4 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors. Covalent inhibitors, the more traditional class, form an irreversible bond with the selenocysteine (B57510) residue in the active site of GPX4. While potent, early covalent inhibitors were often hampered by poor selectivity and off-target effects. In contrast, this compound represents an emerging class of non-covalent inhibitors, which offer the potential for improved selectivity and more favorable pharmacokinetic properties. This guide will delve into the characteristics of both classes, presenting available experimental data to inform the selection of appropriate tool compounds for research and drug development.
Data Presentation: Quantitative Comparison of GPX4 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of well-characterized covalent GPX4 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Non-Covalent GPX4 Inhibitors
| Compound | Mechanism of Action | Target | IC50 (Enzymatic) | Cellular Potency (IC50) | Cell Line | Reference |
| This compound (I20) | Non-covalent | GPX4 | Data not publicly available | Induces ferroptosis and inhibits cell growth | HT1080 | [1] |
| DP018 | Non-covalent | GPX4 | Micromolar range | Induces ferroptosis | Not specified | [2] |
| DP029 | Non-covalent | GPX4 | Micromolar range | Induces ferroptosis | Not specified | [2] |
Table 2: Covalent GPX4 Inhibitors
| Compound | Class | Target | IC50 (Enzymatic) | Cellular Potency (IC50) | Cell Line | Reference |
| RSL3 | Chloroacetamide | GPX4 | Data not available in direct assay | 0.059 µM - 12.38 µM | Various | [2][3][4] |
| ML162 | Chloroacetamide | GPX4 (and potentially TXNRD1) | Data not available in direct assay | ~0.1 µM - 1 µM | Various | [5] |
| ML210 | Masked Nitrile-Oxide (Prodrug) | GPX4 | Not applicable (prodrug) | 0.1 µM | HT1080 | [6] |
| JKE-1674 | Masked Nitrile-Oxide | GPX4 | Not applicable (related to ML210) | Similar to ML210 | Various | [7] |
| Gpx4-IN-5 (C18) | Covalent | GPX4 | 0.12 µM | 0.01 µM - 0.075 µM | TNBC cell lines | [8] |
Signaling Pathways and Experimental Workflows
The inhibition of GPX4, either covalently or non-covalently, leads to the accumulation of lipid peroxides, culminating in ferroptotic cell death.
Caption: GPX4 inhibition by covalent and non-covalent inhibitors blocks the reduction of lipid peroxides, leading to their accumulation and subsequent ferroptosis.
A typical workflow for comparing GPX4 inhibitors involves a series of in vitro assays to determine their potency, mechanism of action, and cellular effects.
Caption: A general experimental workflow for the evaluation and comparison of GPX4 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of inhibitor performance.
GPX4 Enzymatic Activity Assay (Coupled-Enzyme Assay)
This assay indirectly measures GPX4 activity by coupling the reduction of a substrate to the consumption of NADPH.
-
Principle: GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor, which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is proportional to GPX4 activity.
-
Materials:
-
Recombinant human GPX4
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 0.5 mM EDTA)
-
NADPH
-
Glutathione Reductase (GR)
-
Glutathione (GSH)
-
Lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
Test compounds (this compound, covalent inhibitors)
-
96-well UV-transparent plate
-
Plate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, GR, and GSH.
-
Add serial dilutions of the test compounds to the wells of the 96-well plate.
-
Add the recombinant GPX4 enzyme to the wells and pre-incubate with the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the lipid hydroperoxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., HT1080, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
For the CellTiter-Glo assay, add the reagent to the wells and measure luminescence after a short incubation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the cytotoxic IC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Principle: The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Materials:
-
Cells treated with test compounds
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for a desired period. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Wash the cells with PBS and then incubate them with the C11-BODIPY 581/591 probe (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the shift in fluorescence from red to green to determine the level of lipid peroxidation.
-
Comparative Analysis
Mechanism of Action:
-
Covalent Inhibitors: These inhibitors, such as RSL3 and ML162, typically contain a reactive electrophilic group (e.g., a chloroacetamide) that forms a permanent covalent bond with the selenocysteine in the active site of GPX4.[2] This leads to irreversible inactivation of the enzyme. While highly potent, this reactivity can also lead to off-target effects and poor pharmacokinetic properties.[9] Newer generations of covalent inhibitors, like those based on masked nitrile-oxide electrophiles (e.g., ML210), are designed as prodrugs that are activated intracellularly, leading to improved selectivity.[9]
-
This compound (Non-covalent): As a non-covalent inhibitor, this compound is presumed to bind reversibly to GPX4, likely in a pocket that allosterically or directly inhibits its enzymatic activity.[1] The development of non-covalent inhibitors for GPX4 has been challenging due to the shallow nature of its active site.[2][5] However, the successful identification of such compounds opens up new avenues for developing more selective and drug-like GPX4 inhibitors with potentially improved safety profiles.
Performance and Selectivity:
-
Covalent Inhibitors:
-
Potency: Many covalent inhibitors exhibit high potency in cellular assays, often in the nanomolar to low micromolar range.[3][8]
-
Selectivity: Early chloroacetamide-based inhibitors like RSL3 and ML162 have been shown to have off-target activities, including the inhibition of thioredoxin reductase 1 (TXNRD1).[5] The newer masked nitrile-oxide inhibitors, such as ML210, have demonstrated significantly improved proteome-wide selectivity.[9]
-
-
This compound (Non-covalent):
-
Potency: While specific IC50 values for this compound are not yet widely available, the identification of non-covalent inhibitors with micromolar activity, comparable to some covalent inhibitors, has been reported.[2]
-
Selectivity: Non-covalent inhibitors are generally expected to have better selectivity profiles compared to highly reactive covalent compounds, as their binding is dependent on specific, high-affinity interactions with the target protein rather than chemical reactivity.
-
Advantages and Disadvantages:
| Inhibitor Class | Advantages | Disadvantages |
| Covalent | - High potency due to irreversible binding- Longer duration of action | - Potential for off-target reactivity and toxicity- Poor pharmacokinetic properties (for early inhibitors)- Potential for immunogenicity |
| Non-covalent (e.g., this compound) | - Generally higher selectivity- Reversible binding may lead to a better safety profile- More amenable to traditional drug development and optimization | - Potency may be lower than covalent counterparts- Shorter duration of action may require more frequent dosing- Identification of potent non-covalent binders to GPX4 is challenging |
Conclusion
The field of GPX4 inhibition is rapidly evolving, moving from broadly reactive covalent inhibitors to more selective covalent compounds and now to the exciting new class of non-covalent inhibitors. This compound, as a representative of this new class, holds significant promise for the future of ferroptosis-based therapies. While covalent inhibitors like the masked nitrile-oxides offer potent and selective tools for current research, the development of non-covalent inhibitors could lead to drugs with improved safety and druggability. The choice of inhibitor will depend on the specific research question, with covalent inhibitors being excellent tools for potent and sustained target engagement in vitro, and non-covalent inhibitors representing a promising direction for in vivo and clinical development. Further characterization of this compound and other non-covalent inhibitors will be crucial to fully understand their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validating the Synergistic Effect of Gpx4-IN-10 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the synergistic anti-cancer effects of Gpx4-IN-10, a novel Glutathione Peroxidase 4 (GPX4) inhibitor, when used in combination with conventional chemotherapy. As specific data for this compound is not yet publicly available, this guide utilizes illustrative data from well-characterized GPX4 inhibitors, such as RSL3 and erastin, in combination with common chemotherapeutic agents like cisplatin (B142131) and carboplatin. This approach provides a robust framework for designing and interpreting experiments to evaluate the synergistic potential of this compound.
Executive Summary
The inhibition of GPX4, a key enzyme in the ferroptosis pathway, has emerged as a promising strategy to enhance the efficacy of chemotherapy. By inducing a specific form of iron-dependent cell death known as ferroptosis, GPX4 inhibitors can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. This guide outlines the experimental methodologies to quantify this synergy, presents exemplary data in structured tables, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Synergistic Effects of GPX4 Inhibition with Chemotherapy
The following tables summarize the quantitative data from studies on known GPX4 inhibitors, demonstrating their synergistic effects with standard chemotherapy drugs in various cancer cell lines. This data serves as a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Cytotoxicity of GPX4 Inhibitors and Chemotherapy, Alone and in Combination
| Cell Line | Compound 1 | IC50 (µM) - Cmpd 1 Alone | Compound 2 | IC50 (µM) - Cmpd 2 Alone | Combination IC50 (µM) (Cmpd 1 + Cmpd 2) | Combination Index (CI)* | Synergy Level |
| A549 (Lung Cancer) | Erastin | 15 | Cisplatin | 22.12 | Erastin (variable) + Cisplatin (variable) | < 1.0 | Synergistic[1] |
| A549-RES (Cisplatin-Resistant Lung Cancer) | RSL3 | >200 (nM) | Cisplatin | High | RSL3 + Cisplatin | Not explicitly calculated, but synergistic effect observed | Synergistic[2] |
| H1299-RES (Cisplatin-Resistant Lung Cancer) | RSL3 | 59 (nM) | Cisplatin | High | RSL3 + Cisplatin | Not explicitly calculated, but synergistic effect observed | Synergistic[2] |
| Prostate Cancer Cells | RSL3 | Not specified | Cisplatin | Not specified | RSL3 + Cisplatin | Not explicitly calculated, but synergistic inhibition observed | Synergistic[3] |
| HT29 (Colon Cancer) | ML210 | Not specified | Tempol | Not specified | ML210 (0.05µM) + Tempol (2mM) | Bliss synergy (Δ = +0.15) | Slight Synergy[4][5] |
| CRL-1739 (Gastric Cancer) | ML210 | Not specified | Tempol | Not specified | ML210 (0.05µM) + Tempol (2mM) | Bliss synergy (Δ = +0.26) | Moderate Synergy[4][5] |
*The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and chemotherapy, both individually and in combination.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells to determine the mode of cell death induced by the combination treatment.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Ferroptosis Assay (Lipid ROS Measurement)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY(581/591).
-
Materials:
-
Treated and untreated cells
-
C11-BODIPY(581/591) fluorescent probe
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing 1-10 µM C11-BODIPY(581/591) and incubate for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Analyze the cells by flow cytometry. The probe fluoresces green upon oxidation of the polyunsaturated butadienyl portion, and the shift from red to green fluorescence is indicative of lipid peroxidation.
-
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying the synergistic, additive, or antagonistic effects of drug combinations.
-
Principle: This method is based on the median-effect equation and allows for the calculation of a Combination Index (CI).
-
Calculation: The CI is calculated using software such as CompuSyn, based on the dose-response curves of the individual drugs and their combination.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for validating the synergistic effect of this compound with chemotherapy.
Signaling Pathway of Synergistic Action
Caption: Signaling pathway of the synergistic action of this compound and chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RSL3 enhances the antitumor effect of cisplatin on prostate cancer cells via causing glycolysis dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absence of Apoptosis with Gpx4-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
The induction of regulated cell death is a cornerstone of various therapeutic strategies, particularly in oncology. While apoptosis has long been the primary focus, the discovery of alternative, non-apoptotic pathways like ferroptosis has opened new avenues for research and drug development. Glutathione (B108866) Peroxidase 4 (GPX4) is the master regulator of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[1][2] Small molecule inhibitors of GPX4, such as Gpx4-IN-10, are critical tools for studying this pathway. This guide provides a comparative framework and experimental data to confirm that cell death induced by GPX4 inhibition is indeed ferroptosis and is distinct from the classical apoptotic pathway.
Distinguishing Ferroptosis from Apoptosis: A Comparative Analysis
The defining characteristic of ferroptosis is its independence from the caspase cascade, which is the central executioner machinery of apoptosis.[3][4] Treatment with a direct GPX4 inhibitor like this compound triggers the accumulation of lipid hydroperoxides, leading to oxidative damage and cell death, without activating the hallmark proteins of apoptosis.[5]
To objectively differentiate these pathways, a direct comparison of cellular markers following treatment with a GPX4 inhibitor versus a known apoptosis inducer (e.g., Staurosporine) is essential.
| Marker | This compound Treatment | Staurosporine (Apoptosis Inducer) Treatment | Rationale |
| Cleaved Caspase-3/7 | No significant increase | Significant increase | Caspases are the primary executioners of apoptosis; their activation is absent in ferroptosis.[3] |
| Lipid Peroxidation (ROS) | Significant increase | Minimal to no change | Accumulation of lipid peroxides is the direct lethal event in ferroptosis, driven by GPX4 inhibition.[5] |
| Annexin V Staining | Negative or weak positive | Strong positive | Annexin V detects phosphatidylserine (B164497) (PS) externalization, a key feature of the apoptotic membrane "eat me" signal. This is largely absent in ferroptotic death. |
| Mitochondrial Membrane Potential | Maintained or late-stage disruption | Early disruption | Apoptosis involves early mitochondrial outer membrane permeabilization (MOMP) to release cytochrome c.[6] |
| Iron Levels (Cellular Fe2+) | Increase contributes to ROS | No direct effect | Ferroptosis is an iron-dependent process where ferrous iron catalyzes lipid peroxidation via the Fenton reaction.[7] |
Signaling Pathways and Experimental Design
Understanding the distinct molecular cascades of apoptosis and ferroptosis is crucial for designing experiments that can effectively differentiate the two.
Cell Death Signaling Pathways
The following diagram illustrates the divergent pathways of apoptosis and ferroptosis. Apoptosis is initiated by intrinsic or extrinsic signals converging on the activation of caspases. In contrast, ferroptosis is triggered by the inhibition of GPX4, leading to a cascade of lipid peroxidation.
Caption: Divergent signaling cascades of Apoptosis vs. Ferroptosis.
Experimental Workflow
A typical workflow to confirm the absence of apoptosis upon this compound treatment involves parallel assays on cells treated with the GPX4 inhibitor, a positive control for apoptosis, and a vehicle control.
Caption: Workflow for differentiating ferroptosis and apoptosis.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are standard protocols for key assays.
Protocol 1: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are hallmarks of apoptosis.
Materials:
-
Cells cultured in a 96-well white-walled plate.
-
This compound, Staurosporine (positive control), Vehicle (e.g., DMSO).
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well white-walled plate and incubate for 24 hours.
-
Treatment: Treat cells in triplicate with this compound (e.g., 10-500 nM), Staurosporine (1 µM), and vehicle control for the desired time period (e.g., 12-24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer.
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the relative luminescence units (RLU) of treated wells to the vehicle control. A significant increase in luminescence indicates caspase activation.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses the fluorescent probe C11-BODIPY to visualize and quantify lipid peroxidation, a key event in ferroptosis.
Materials:
-
Cells cultured on glass coverslips or in a black-walled imaging plate.
-
This compound, Ferrostatin-1 (ferroptosis inhibitor control).
-
C11-BODIPY 581/591 dye (e.g., 2 µM working solution).
-
Hoechst 33342 stain (for nuclear counterstaining).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells and apply treatments (this compound, vehicle, this compound + Ferrostatin-1) as described above.
-
Dye Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 dye to the cell culture medium to a final concentration of 2 µM.
-
Incubation: Incubate the cells with the dye for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Counterstaining (Optional): If using microscopy, incubate cells with Hoechst 33342 in PBS for 10 minutes to stain nuclei. Wash once with PBS.
-
Imaging/Flow Cytometry:
-
Microscopy: Image the cells immediately. Non-oxidized C11-BODIPY fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze on a flow cytometer, detecting the shift in fluorescence in the appropriate channel (e.g., FITC for green).
-
-
Analysis: Quantify the fluorescence intensity or the percentage of cells showing a fluorescence shift. A significant increase in green fluorescence in this compound treated cells, which is rescued by Ferrostatin-1, confirms lipid peroxidation.
Comparative Analysis with Alternative Compounds
This compound is one of several small molecules used to induce ferroptosis. Understanding their different mechanisms of action is important for experimental interpretation.
| Compound | Primary Target(s) | Mechanism of Action | Key Distinctions |
| This compound / RSL3 | GPX4 | Direct covalent inhibition of the GPX4 active site.[8][9] | Highly specific for GPX4; considered a canonical ferroptosis inducer. |
| Erastin | System Xc- (SLC7A11) | Inhibits the cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequently glutathione (GSH), the necessary cofactor for GPX4 activity.[10][11] | Acts upstream of GPX4; its effects can be rescued by supplementing cells with cysteine or N-acetylcysteine. |
| FIN56 | GPX4, Squalene Synthase | Induces degradation of GPX4 protein and depletes Coenzyme Q10.[5][10] | Dual mechanism of action affecting both GPX4 levels and an independent antioxidant pathway. |
By employing the described assays and controls, researchers can confidently demonstrate that the cell death induced by this compound is a result of ferroptosis and is mechanistically distinct from apoptosis. This clear distinction is vital for the development of targeted therapies that leverage the unique vulnerabilities of cancer cells to specific cell death pathways.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting a novel inducible GPX4 alternative isoform to alleviate ferroptosis and treat metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. esmed.org [esmed.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Gpx4-IN-10
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Gpx4-IN-10, a non-covalent inhibitor of Glutathione Peroxidase 4 (GPX4) used to induce ferroptosis in research settings, requires meticulous disposal procedures due to its potential hazards.[1] Adherence to these guidelines is not only a regulatory necessity but also a core component of responsible laboratory practice.
Immediate Safety and Handling
Recommended Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Lab Coat: A lab coat is essential to protect from skin contact.
-
Eye Protection: Use safety glasses or goggles to prevent eye exposure.
All handling of this compound and its subsequent waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Standard hygiene practices, such as thorough hand washing after handling the compound, are mandatory. Eating, drinking, or smoking in the laboratory is strictly prohibited.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must be managed as hazardous chemical waste.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][5]
-
Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation.[3][6] This includes:
-
Waste Containment:
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, leak-proof hazardous waste container. This container should be marked with "Hazardous Chemical Waste" and the specific name "this compound".[3][7]
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.[3] The container must be compatible with the solvents used.
-
-
Labeling and Storage: Waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[2][7] Store these sealed containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][6] This area should provide secondary containment to mitigate spills and be separate from general laboratory traffic.[6][7]
-
Final Disposal: The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] It is imperative to follow all institutional, local, state, and federal regulations governing hazardous waste disposal.[4][6]
Spill Management
In the event of a spill, immediate action is required to ensure safety and contain the material.
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: Wearing appropriate PPE, contain the spill using an appropriate absorbent material, such as chemical absorbent pads or granules.[3]
-
Cleanup: Carefully collect the absorbent material and any contaminated debris, placing it into a labeled hazardous waste container.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent or cleaning agent. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and the institution's EHS department.[3]
Experimental Workflow and Disposal Pathway
To provide a clear, procedural overview, the following diagram illustrates the decision-making and operational steps from experimental use to the final disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
